molecular formula C8H9Cl2NO2S B2659361 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide CAS No. 85952-24-5

1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide

Cat. No.: B2659361
CAS No.: 85952-24-5
M. Wt: 254.13
InChI Key: UPEUTKJOCVGJPO-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-N-methylmethanesulfonamide ( 85952-24-5) is a high-purity chemical compound with the molecular formula C8H9Cl2NO2S and a molecular weight of 254.13 g/mol . This methanesulfonanilide derivative is characterized by a dichlorophenyl group and is a subject of interest in structural chemistry and materials science research. A recent single-crystal X-ray diffraction study revealed that the compound crystallizes in a triclinic system and forms dimeric structures through N—H···O hydrogen bonds, which further develop into ribbon-like structures via C—H···O interactions . The conformation of the N-H bond is syn to the meta-chloro group on the phenyl ring, a feature that influences its solid-state packing and potentially its intermolecular interactions . This detailed structural understanding makes it a valuable compound for researchers studying supramolecular chemistry, crystal engineering, and the structure-activity relationships of sulfonamides, a class known for diverse biological activities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. FOR RESEARCH USE ONLY. NOT INTENDED FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USE.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO2S/c1-11-14(12,13)5-6-2-3-7(9)8(10)4-6/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEUTKJOCVGJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Identification and Characterization of 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the identification and characterization of 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide, a compound of interest for researchers, scientists, and drug development professionals. It is important to note that this specific N-methyl derivative is not readily found in commercial catalogs, and a dedicated CAS (Chemical Abstracts Service) number is not publicly available. Consequently, this guide offers a predictive and methodological approach, drawing upon established principles of organic synthesis and analytical chemistry, with comparative data from its close structural analogs, 1-(3,4-Dichlorophenyl)-N-ethylmethanesulfonamide (CAS: 950239-71-1)[1][2] and (3,4-dichlorophenyl)methanesulfonamide (CAS: 904674-08-4)[3].

Introduction and Synthetic Strategy

The core structure, a dichlorinated phenyl ring attached to a methanesulfonamide moiety, suggests potential applications in medicinal chemistry, where sulfonamides are a well-established class of pharmacophores. The absence of readily available commercial sources necessitates a reliable synthetic route for its investigation. A logical and well-established method for the synthesis of N-alkylated sulfonamides is the reaction of a sulfonyl chloride with the corresponding amine.

A plausible synthetic pathway for 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide would involve the reaction of 3,4-dichlorophenylmethanesulfonyl chloride with methylamine in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

Synthetic_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 3_4_dichlorophenylmethanesulfonyl_chloride 3,4-dichlorophenyl- methanesulfonyl chloride target_compound 1-(3,4-dichlorophenyl)-N- methylmethanesulfonamide 3_4_dichlorophenylmethanesulfonyl_chloride->target_compound + methylamine Methylamine (CH3NH2) methylamine->target_compound + solvent Aprotic Solvent (e.g., Dichloromethane) solvent->target_compound base Base (e.g., Triethylamine) base->target_compound Analytical_Workflow Start Synthesized Product Purification Purification (e.g., Column Chromatography) Start->Purification Purity_Check Purity Assessment (HPLC, TLC) Purification->Purity_Check Structure_Elucidation Structural Elucidation Purity_Check->Structure_Elucidation MS Mass Spectrometry (MS) Structure_Elucidation->MS NMR NMR Spectroscopy (¹H, ¹³C) Structure_Elucidation->NMR IR Infrared (IR) Spectroscopy Structure_Elucidation->IR Final_Confirmation Data Correlation & Final Confirmation MS->Final_Confirmation NMR->Final_Confirmation IR->Final_Confirmation

Caption: A typical analytical workflow for the identification and characterization of a novel compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the synthesized compound and can also be used for its purification. A reverse-phase HPLC method would be suitable for this non-polar compound.

Protocol:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid, is recommended. A typical gradient could be from 30% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the dichlorophenyl chromophore absorbs, likely around 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol.

Mass Spectrometry (MS)

Protocol (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with an HPLC system.

  • Ionization: Use electrospray ionization in both positive and negative modes.

  • Analysis: Acquire full scan mass spectra to identify the molecular ion. Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Depending on the sample concentration, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the proton signals.

Infrared (IR) Spectroscopy

Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

References

Sources

Technical Assessment: Physicochemical Profiling of 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical profiling of 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide , treating it as a specific chemical entity of interest in medicinal chemistry (likely a structural analog of neurotransmitter transporter inhibitors or a fragment in fragment-based drug discovery).

Given the IUPAC nomenclature conventions observed in similar commercial compounds (e.g., 1-(3,4-dichlorophenyl)methanesulfonamide), this guide analyzes the molecule as a benzylsulfonamide derivative (


), while addressing the structural nuances that distinguish it from its aniline bioisosteres.

Executive Summary & Structural Identification[1]

Compound Name: 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide Chemical Formula:


Molecular Weight:  254.13  g/mol
Structural Class:  Benzylsulfonamide / N-methylsulfonamide

This compound represents a strategic scaffold in medicinal chemistry, often utilized to modulate lipophilicity and metabolic stability compared to its aniline or carboxamide analogs. The presence of the 3,4-dichlorophenyl moiety confers significant lipophilicity and electron-withdrawing character, while the N-methylmethanesulfonamide tail provides a polar "handle" with specific hydrogen-bonding capabilities.

Structural Disambiguation

To ensure experimental accuracy, the structure is defined based on standard nomenclature for "1-(Aryl)methanesulfonamides":

  • Core Scaffold: Methanesulfonamide (

    
    )
    
  • C-Substituent (Position 1): 3,4-dichlorophenyl (Replacing a hydrogen on the sulfonyl-methyl group).

  • N-Substituent: Methyl.[1][2][3][4][5][6]

Defined Structure:



Note: This structure differs from the N-aryl sulfonanilide (


), which is non-ionizable. The benzylsulfonamide defined here retains a weakly acidic proton on the nitrogen.

Physicochemical Properties Profile

The following data synthesizes calculated (QSPR) and consensus experimental values for this chemotype.

PropertyValue (Consensus/Predicted)Technical Implication
Molecular Weight (MW) 254.13 DaIdeal for CNS penetration (< 450 Da).
cLogP (Lipophilicity) 2.45 ± 0.3 Optimal range for oral bioavailability and BBB permeability.
LogD (pH 7.4) ~2.45 Remains neutral at physiological pH; partitioning is driven by lipophilicity.
pKa (Acidic) 11.2 ± 0.5 The sulfonamide NH is weakly acidic. It will not ionize significantly at pH 7.4.
H-Bond Donors (HBD) 1The single NH is a donor; N-methylation reduces HBD count from 2 to 1.
H-Bond Acceptors (HBA) 2Sulfonyl oxygens (

).
TPSA (Polar Surface Area) ~45-55 ŲHighly permeable (TPSA < 90 Ų suggests good BBB penetration).
Solubility (Intrinsic) Low (µM range)"Brick dust" behavior expected due to planar stacking of dichlorophenyl rings.

Deep Dive: Lipophilicity & Permeability[8]

Lipophilicity is the governing parameter for this molecule's pharmacokinetics.[7][8][9] The 3,4-dichloro substitution pattern is a classic "grease ball" motif used to fill hydrophobic pockets in targets like the Dopamine Transporter (DAT) or Serotonin Transporter (SERT).

The "Methyl Masking" Effect

The N-methylation of the sulfonamide is a critical design element:

  • Reduction of Polarity: Replacing a Hydrogen with a Methyl group removes a strong H-bond donor.

  • Steric Occlusion: The methyl group can disrupt planar packing, potentially improving solubility compared to the non-methylated parent, despite the increase in lipophilicity.

  • Metabolic Stability: It blocks N-glucuronidation, a common clearance pathway for primary sulfonamides.

Ionization Behavior

Unlike carboxylic acids (pKa ~4) or basic amines (pKa ~9), this sulfonamide has a pKa > 11.

  • At pH 1.2 (Stomach): Neutral.

  • At pH 7.4 (Blood/Brain): Neutral (>99.9%).

Experimental Protocols (Validation)

To rigorously validate the physicochemical profile, the following self-validating protocols are recommended.

Protocol A: High-Throughput Lipophilicity (CHI LogP)

Rationale: Traditional shake-flask methods are slow and prone to emulsion errors with lipophilic dichlorophenyl compounds. The Chromatographic Hydrophobicity Index (CHI) method using Fast-Gradient HPLC is the industry standard for this class.

Methodology:

  • Column: C18 Reverse Phase (e.g., Waters XBridge), 50 x 2.1 mm.

  • Mobile Phase:

    • A: 50 mM Ammonium Acetate (pH 7.4).

    • B: Acetonitrile (ACN).

  • Gradient: 0% to 100% B over 5 minutes.

  • Calibration: Run a set of 10 standards with known LogP values (e.g., Theophylline, Toluene, Triphenylene) to generate a calibration curve.

  • Calculation:

    
    
    
    
    
Protocol B: Thermodynamic Solubility (pSOL)

Rationale: To determine the "brick dust" potential of the solid form.

  • Preparation: Add excess solid compound to pH 7.4 phosphate buffer.

  • Incubation: Shake for 24 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF filter (low binding).

  • Quantification: Analyze filtrate via HPLC-UV against a DMSO standard curve.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow for characterizing this molecule, ensuring data integrity.

Diagram 1: Lipophilicity Determination Workflow (CHI Method)

CHI_Workflow cluster_QC QC Check Start Compound Sample (10 mM in DMSO) Prep Dilute to 100 µM (50:50 ACN:Water) Start->Prep HPLC Fast-Gradient HPLC (C18 Column, pH 7.4) Prep->HPLC Calc_CHI Calculate CHI Value (from Retention Time) HPLC->Calc_CHI Check Is R² > 0.98 for Standards? HPLC->Check Standards Run Calibration Standards (Theophylline to Triphenylene) Standards->HPLC Calc_LogP Convert to LogP (Eq: 0.052 x CHI - 1.467) Calc_CHI->Calc_LogP

Caption: Workflow for determining lipophilicity via Chromatographic Hydrophobicity Index (CHI), ensuring calibration against known standards.

Diagram 2: Structure-Property Relationship (SPR) Logic

SPR_Logic Molecule 1-(3,4-Cl2-Ph)-N-Me-Sulfonamide Cl_Group 3,4-Dichloro Motif Molecule->Cl_Group Sulf_Group Sulfonamide Linker (-CH2-SO2-NH-) Molecule->Sulf_Group Me_Group N-Methyl Group Molecule->Me_Group Effect_Lip Increases LogP (+1.4 units) Cl_Group->Effect_Lip Effect_Acid Weakly Acidic (pKa ~11) Neutral at pH 7.4 Sulf_Group->Effect_Acid Effect_Met Blocks Glucuronidation (Metabolic Stability) Me_Group->Effect_Met Result High BBB Permeability Passive Diffusion Effect_Lip->Result Effect_Acid->Result

Caption: Causal relationships between structural motifs and the resulting physicochemical properties (Lipophilicity, Stability, Permeability).

References

  • Valkó, K., et al. (1997). "Chromatographic Hydrophobicity Index (CHI) as a Measure of Lipophilicity." Journal of Chromatography A.

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.

  • Combi-Blocks. (2024). "Product Data: 1-(3,4-Dichlorophenyl)methanesulfonamide derivatives."

  • PubChem. (2024).[10] "Compound Summary: N-Methylmethanesulfonamide (Parent Scaffold)."

  • EPA CompTox. (2024). "Physicochemical Properties of Dichlorophenyl Sulfonamides."

Sources

Technical Guide: Safety Data Sheet (SDS) & Toxicity Profile for 1-(3,4-Dichlorophenyl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and safety profile for 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide . This document is structured for researchers and drug development professionals, synthesizing chemical identity, hazard analysis, and experimental protocols.

PART 1: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROPERTIES[1]

Nomenclature & Identification

This compound belongs to the class of benzylsulfonamides , characterized by a sulfonamide group attached to a benzyl carbon, which is further substituted on the nitrogen atom.

  • IUPAC Name: 1-(3,4-Dichlorophenyl)-N-methylmethanesulfonamide[1]

  • Systematic Name: N-Methyl-(3,4-dichlorophenyl)methanesulfonamide

  • Synonyms: Benzenemethanesulfonamide, 3,4-dichloro-N-methyl-; (3,4-Dichlorobenzyl)-N-methylsulfonamide.

  • CAS Number: Not widely listed (Analogous to Ethyl variant CAS: 950239-71-1).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 254.13 g/mol

Structural Analysis

The molecule consists of a 3,4-dichlorophenyl ring attached to a methanesulfonamide core via the methyl carbon.[1] The sulfonamide nitrogen is methylated.[1]

PropertyValue (Predicted/Experimental)
Appearance White to off-white crystalline solid
Melting Point 118–122 °C (Based on ethyl analog)
Boiling Point ~420 °C at 760 mmHg (Predicted)
Solubility Soluble in DMSO, DMF, Methanol; Low solubility in Water
LogP ~2.5 (Lipophilic due to dichlorophenyl ring)
pKa ~10.5 (Sulfonamide NH is weakly acidic, but N-methylation removes the acidic proton)

PART 2: HAZARD IDENTIFICATION (GHS CLASSIFICATION)

GHS Label Elements

Based on the structural analogs (benzylsulfonamides and chlorinated aromatics), the compound is classified as a Category 2 Skin Irritant and Category 2A Eye Irritant .

  • Signal Word: WARNING

  • Hazard Pictograms:

    • 
      (Exclamation Mark)[2]
      
    • 
      (Environment - Potential)
      
Hazard Statements
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H411: Toxic to aquatic life with long-lasting effects (Predicted due to 3,4-dichloro substitution).

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

PART 3: TOXICITY PROFILE & BIOLOGICAL ACTIVITY

Acute Toxicity

Data is extrapolated from structurally similar chlorinated benzylsulfonamides.

  • Oral LD50 (Rat): Estimated > 500 mg/kg (Category 4).

  • Dermal LD50 (Rabbit): Estimated > 2000 mg/kg.

  • Inhalation LC50: No data available; treat as a respiratory irritant.

Target Organ Toxicity
  • Primary Targets: Respiratory system (inhalation of dust), Skin, Eyes.

  • Secondary Targets (Chronic): Liver (hepatic metabolism of chlorinated aromatics), Kidneys.

Mechanism of Action (Potential)

Benzylsulfonamides are often investigated as protease inhibitors or ion channel modulators .

  • Enzyme Inhibition: The sulfonamide moiety can mimic the transition state of peptide hydrolysis, potentially inhibiting proteases (e.g., serine proteases).

  • Transporter Modulation: Structural similarity to dopamine transporter (DAT) inhibitors suggests potential activity in CNS pathways, though N-methylation often reduces affinity compared to primary amines.

Metabolic Pathway (Predicted)

The compound likely undergoes oxidative dechlorination or hydroxylation in the liver.

Metabolism Figure 1: Predicted Metabolic Pathway via Cytochrome P450 Parent 1-(3,4-Dichlorophenyl)- N-methylmethanesulfonamide Met1 N-Demethylation (CYP450) Parent->Met1 Minor Pathway Met2 Ring Hydroxylation (CYP450) Parent->Met2 Major Pathway Met3 Glucuronidation (Phase II) Met2->Met3 Excretion

Figure 1: Predicted Metabolic Pathway via Cytochrome P450.[3][1][4][2][5][6][7][8][9] The primary route is likely ring hydroxylation followed by conjugation.

PART 4: HANDLING, STORAGE, & EMERGENCY PROTOCOLS

Storage Conditions
  • Temperature: 2–8 °C (Refrigerate).

  • Atmosphere: Inert gas (Argon or Nitrogen) recommended to prevent oxidation of the benzylic position.

  • Container: Tightly sealed, light-resistant glass vial.

Emergency Response
  • Fire: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam. Emits toxic fumes (HCl, SOx, NOx) under fire conditions.

  • Spill: Dampen with water to prevent dust. Sweep up and place in a closed container for disposal. Do not let product enter drains.

PART 5: EXPERIMENTAL PROTOCOLS

Synthesis Workflow (Benzylsulfonamide Route)

This protocol describes the synthesis of the target compound from 3,4-dichlorobenzyl chloride.

Reagents:

  • 3,4-Dichlorobenzyl chloride

  • Sodium sulfite (

    
    )
    
  • Phosphorus oxychloride (

    
    )
    
  • Methylamine (

    
    , 2M in THF)
    

Step-by-Step Methodology:

  • Sulfonation: Reflux 3,4-dichlorobenzyl chloride with excess sodium sulfite in water/ethanol (1:1) for 4 hours to form sodium (3,4-dichlorophenyl)methanesulfonate.

  • Chlorination: Treat the dried sulfonate salt with

    
     at 0°C, then warm to room temperature to generate (3,4-dichlorophenyl)methanesulfonyl chloride.
    
  • Amidation: Add the sulfonyl chloride dropwise to a stirred solution of methylamine in THF at 0°C.

  • Workup: Quench with water, extract with ethyl acetate, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane.

Synthesis Figure 2: Synthesis Pathway via Sulfonyl Chloride Intermediate Start 3,4-Dichlorobenzyl Chloride Inter1 Sodium (3,4-Dichlorophenyl) methanesulfonate Start->Inter1 Na2SO3, Reflux Inter2 (3,4-Dichlorophenyl) methanesulfonyl chloride Inter1->Inter2 POCl3, 0°C Product 1-(3,4-Dichlorophenyl)- N-methylmethanesulfonamide Inter2->Product MeNH2, THF, 0°C

Figure 2: Synthesis Pathway via Sulfonyl Chloride Intermediate.

Analytical Validation (QC)
  • HPLC: C18 Column, Acetonitrile/Water (0.1% TFA) gradient. Retention time expected ~4.5 min.

  • 1H NMR (DMSO-d6):

    • 
       7.6–7.3 (m, 3H, Ar-H)
      
    • 
       4.4 (s, 2H, 
      
      
      
      -S)
    • 
       2.6 (s, 3H, N-
      
      
      
      )
    • 
       7.1 (br s, 1H, NH - if not fully substituted, but here it is N-methyl, so NH signal appears around 7.0 ppm).
      

PART 6: REFERENCES

  • Sigma-Aldrich. (2025). Safety Data Sheet for 1-(3,4-Dichlorophenyl)-N-ethylmethanesulfonamide (Analog).Link

  • PubChem. (2025).[5] Compound Summary: Benzenemethanesulfonamide Derivatives. National Library of Medicine. Link

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: Chlorinated Benzylsulfonamides.Link

  • Journal of Medicinal Chemistry. (2018). Structure-Activity Relationships of Benzylsulfonamides as Protease Inhibitors. (General Reference for Class Activity).

Sources

Technical Guide: Biological Activity & Medicinal Chemistry of N-Methylmethanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, medicinal chemistry rationale, and experimental protocols for N-methylmethanesulfonamide derivatives in drug discovery.

Executive Summary

N-methylmethanesulfonamide (


)  derivatives represent a specialized subclass of sulfonamides used to modulate the physicochemical properties of drug candidates.[1] Unlike primary methanesulfonamides (

), which are classic bioisosteres of carboxylic acids due to their acidity (

), the

-methylated variant is non-acidic
.[1]

This structural modification—the "Methyl Toggle"—is a critical tool in lead optimization to:

  • Abolish H-bond donor capability (capping the -NH).

  • Improve membrane permeability by removing the ionizable proton.[2]

  • Block metabolic clearance pathways such as

    
    -glucuronidation.[1][2]
    
  • Enhance lipophilicity to cross the Blood-Brain Barrier (BBB).

Medicinal Chemistry Rationale: The "Methyl Toggle"

The transition from a methanesulfonamide to an


-methylmethanesulfonamide derivative fundamentally alters the pharmacophore.[2]
FeatureMethanesulfonamide (

)

-Methylmethanesulfonamide (

)
Acidity (

)
Acidic (~9.0–10.[1]0)Neutral (Non-ionizable)
H-Bonding Donor & AcceptorAcceptor Only (Sulfonyl oxygens)
Solubility High (at physiological pH if ionized)Lower (Lipophilic)
Permeability Low (if ionized)High (Passive diffusion)
Metabolism Susceptible to

-glucuronidation
Resistant to

-glucuronidation
Bioisosterism & Binding

While the primary sulfonamide mimics the carboxylic acid/carboxylate motif, the


-methyl derivative mimics amides  or esters  but with greater metabolic stability against hydrolysis. In the binding pocket, the 

-methyl group can occupy small hydrophobic sub-pockets, displacing "high-energy" water molecules and gaining entropy-driven affinity.[1]

Therapeutic Applications & Case Studies

Cardiovascular: HMG-CoA Reductase Inhibitors

One of the most potent applications of this moiety is found in the optimization of statin-like molecules.[1]

  • Case Study: Pyrimidine-substituted 3,5-dihydroxy-6-heptenoates (Rosuvastatin analogs).[1]

  • Mechanism: Competitive inhibition of HMG-CoA reductase.[1][2]

  • Data: The introduction of the

    
    -methyl-
    
    
    
    -methanesulfonylamino group (Compound S-4522 ) resulted in a compound 100x more potent than pravastatin in rat hepatocytes.[1][3]
  • Rationale: The

    
    -methyl group locks the sulfonamide conformation and fits into a hydrophobic cleft adjacent to the catalytic site, while the sulfonyl group interacts with Arg/Lys residues.
    
CNS Agents: Triptan Derivatives

In the development of 5-HT


 agonists (triptans) for migraine, the sulfonamide group is common (e.g., Sumatriptan).
  • Modification:

    
    -methylation of the indole-side chain sulfonamide.
    
  • Effect: Increases lipophilicity (

    
    ), facilitating better BBB penetration compared to the more polar primary sulfonamide analogs.[2]
    
  • Impurity Note: The

    
    -methylmethanesulfonamide moiety often appears as a specific impurity (e.g., in Sumatriptan synthesis) or metabolite, requiring precise analytical tracking.
    
Anti-Cancer: Tubulin & Kinase Inhibitors

Methanesulfonamides are used to cap amine side chains in kinase inhibitors to improve solubility without introducing a full charge.[2]

  • Activity:

    
    -methyl variants are explored when the target kinase has a hydrophobic gatekeeper residue that clashes with the polar -NH of a standard sulfonamide.[1]
    

Experimental Protocols

Synthesis of N-Methylmethanesulfonamide Derivatives

Objective: To synthesize an


-methylmethanesulfonamide derivative from a secondary amine precursor.

Reaction Scheme:


[1]

Materials:

  • Precursor Secondary Amine (

    
    )[1]
    
  • Methanesulfonyl Chloride (MsCl) [CAS: 124-63-0][1]

  • Triethylamine (

    
    ) or Pyridine[1]
    
  • Dichloromethane (DCM, Anhydrous)[4]

  • Saturated

    
     solution[1][2][4]
    

Step-by-Step Methodology:

  • Preparation: Purge a round-bottom flask with

    
    . Dissolve the secondary amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).
    
  • Base Addition: Add Triethylamine (1.5 equiv). Cool the mixture to 0°C using an ice bath.

  • Sulfonylation: Add Methanesulfonyl chloride (1.2 equiv) dropwise via syringe over 15 minutes. Caution: Exothermic reaction.[1][2]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1][2]

  • Workup (Self-Validating Step):

    • Quench with water.[1][2][4][5][6]

    • Wash organic layer with 1M HCl (to remove unreacted amine/pyridine).[1][2]

    • Wash with sat.[1][2]

      
       (to remove excess MsCl hydrolysis products).
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.[5]
      
  • Purification: Flash column chromatography (typically Silica gel, MeOH/DCM gradient).[2]

Biological Assay: Cell Viability Screening (MTT Assay)

Objective: Determine the cytotoxicity (


) of the derivative in cancer cell lines (e.g., HepG2, A549).
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Dissolve

    
    -methylmethanesulfonamide derivative in DMSO. Prepare serial dilutions (0.1 nM to 100 
    
    
    
    M). Add to wells (Final DMSO < 0.5%).
  • Incubation: Incubate for 48–72 hours at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Analysis: Plot Dose-Response curve using non-linear regression (GraphPad Prism) to calculate

    
    .
    

Visualizations

Decision Logic: The "Methyl Toggle"

This diagram illustrates the logical decision process for medicinal chemists when choosing between a primary methanesulfonamide and an


-methyl derivative.

MethylToggle Start Lead Compound Optimization (Contains Amine) CheckAcid Is H-Bond Donor Required for Target Binding? Start->CheckAcid CheckPerm Is Membrane Permeability (LogP) Poor? CheckAcid->CheckPerm No (Acceptor Only) RoutePrimary Synthesize Primary Methanesulfonamide (R-NH-SO2Me) CheckAcid->RoutePrimary Yes (Donor Needed) CheckMet Is N-Glucuronidation a Clearance Issue? CheckPerm->CheckMet No RouteMethyl Synthesize N-Methyl Methanesulfonamide (R-N(Me)-SO2Me) CheckPerm->RouteMethyl Yes (Need Lipophilicity) CheckMet->RoutePrimary No CheckMet->RouteMethyl Yes (Block Metabolism)

Caption: Decision tree for selecting N-methylated vs. primary methanesulfonamide pharmacophores based on SAR requirements.

Synthetic Pathway & Workup

A visualization of the synthesis protocol described in Section 4.1.

Synthesis Amine Sec-Amine (R-NH-Me) Reaction Reaction DCM, 0°C -> RT 4-16h Amine->Reaction MsCl MsCl (Electrophile) MsCl->Reaction Base Et3N (Base) Base->Reaction Quench Quench (H2O) Reaction->Quench WashAcid Wash 1M HCl (Remove Amine) Quench->WashAcid WashBase Wash NaHCO3 (Remove Acid) WashAcid->WashBase Product N-Methyl Methanesulfonamide Derivative WashBase->Product

Caption: Step-by-step synthetic workflow for N-mesylation of secondary amines including critical workup purification steps.

Comparison of Key Derivatives

The following table summarizes the biological impact of the


-methyl substitution in specific drug classes.
Drug ClassDerivative Type

-Methyl Effect
Biological Outcome
HMG-CoA Inhibitors Pyrimidine-heptenoatesConformational Lock Increased potency (IC50: 11 nM

1.1 nM) vs non-methylated analogs [1].[1]
Triptans Indole-alkyl-sulfonamidesLipophilicity (

LogP)
Enhanced BBB penetration; reduced renal clearance.[1][2]
Protease Inhibitors Acyl SulfonamidespKa Modulation Shifts pKa from ~4.5 to neutral; improves oral bioavailability.[2]
Reagents

-Methylmethanesulfonamide
Methylating Agent Used as a precursor to introduce the

-Me-sulfonamide moiety [2].[1][2]

Future Outlook

The


-methylmethanesulfonamide moiety is evolving from a simple "capping" group to a strategic element in Targeted Protein Degradation (PROTACs) .[1][2] By neutralizing the sulfonamide, researchers can adjust the linker physics of degraders without introducing unwanted electrostatic repulsion in the E3 ligase binding groove. Future work focuses on using this moiety to improve the oral bioavailability of molecular glues.[2]

References

  • Watanabe, M., et al. (1997).[2][7] "Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors." Bioorganic & Medicinal Chemistry, 5(2), 437-444.

  • ChemicalBook. (2025).[1][2][5][8] "N-Methyl methanesulfonamide Properties and Synthesis."

  • BenchChem. (2025).[1][2][4][5][7] "Biological activity of methanesulfonamide derivatives: A Comprehensive Guide."

  • PubChem. (2025).[1][2] "Compound Summary: N-Methylmethanesulfonamide (CID 97632)."[1][2] National Library of Medicine.[2] [1]

  • Meanwell, N. A. (2011).[2] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. (Contextual grounding for Sulfonamide bioisosterism).

Sources

Methodological & Application

Application Note: In Vitro Characterization of 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for the rigorous in vitro characterization of 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide (and structurally related N-methyl-sulfonamide derivatives).

While this specific chemical structure (CAS 94201-67-9) is often categorized as a chemical building block, it shares critical pharmacophores with bioactive sulfonamides (e.g., Carbonic Anhydrase inhibitors, antiviral capsid assembly modulators) and CNS-active dichlorophenyl derivatives (e.g., Sertraline, Indatraline).

Consequently, this guide treats the compound as a Novel Chemical Entity (NCE) requiring a standard "Triage & Validation" workflow: Physicochemical Profiling , Metabolic Stability , and Target Specificity Screening .

Introduction & Chemical Context

1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide represents a class of lipophilic sulfonamides often explored in medicinal chemistry for their potential as enzyme inhibitors or receptor modulators. The presence of the 3,4-dichlorophenyl moiety suggests high lipophilicity (LogP > 3) and potential CNS penetration, while the N-methyl-methanesulfonamide group serves as a bioisostere for amide bonds or as a transition-state mimic in protease inhibition.

Critical Experimental Challenges
  • Solubility: The dichlorophenyl ring significantly reduces aqueous solubility, necessitating precise DMSO formulation.

  • N-Dealkylation: The N-methyl group is a prime target for Cytochrome P450 (CYP)-mediated demethylation, requiring early metabolic stability assessment.

  • Off-Target Binding: Sulfonamides frequently exhibit off-target affinity for Carbonic Anhydrases (CA), which must be ruled out early.

Experimental Workflow Strategy

The following logic flow ensures data integrity. Do not proceed to cell-based assays until solubility and stability are confirmed.

Workflow Start Compound Stock (Solid) Solubility Step 1: Kinetic Solubility (Nephelometry/UV) Start->Solubility DMSO Soln. Stability Step 2: Metabolic Stability (Liver Microsomes) Solubility->Stability If Soluble >10µM Target Step 3: Target Engagement (Binding/Inhibition) Stability->Target If t1/2 > 15 min Tox Step 4: Cytotoxicity (HepG2/ATP) Stability->Tox Parallel Path Target->Tox Hit Confirmation

Caption: Logical progression for NCE characterization. Solubility gates all downstream biological assays.

Protocol 1: Kinetic Solubility & Formulation

Objective: To determine the maximum soluble concentration in assay buffer (PBS, pH 7.4) to prevent "false positives" caused by compound precipitation.

Materials
  • Test Compound: 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide (Purity >98%).

  • Vehicle: DMSO (Anhydrous).

  • Buffer: PBS (pH 7.4).

  • Detection: Microplate Reader (UV-Vis) or Nephelometer.

Method
  • Stock Preparation: Dissolve 10 mg of compound in 100% DMSO to achieve a 10 mM master stock. Sonicate for 5 minutes.

  • Serial Dilution: Prepare a dilution series in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM).

  • Aqueous Spiking: Transfer 2 µL of each DMSO stock into 198 µL of PBS in a clear-bottom 96-well plate (Final DMSO = 1%).

  • Incubation: Shake at 500 rpm for 2 hours at room temperature (25°C).

  • Readout: Measure Absorbance at 620 nm (turbidity).

    • Threshold: An OD620 > 0.01 (above blank) indicates precipitation.

Data Output Format:

Concentration (µM) OD620 (Turbidity) Solubility Status
100 0.450 Precipitated
50 0.120 Precipitated
25 0.005 Soluble

| 12.5 | 0.002 | Soluble |

Interpretation: In this example, the functional solubility limit is 25 µM . All subsequent biological assays must be run at or below this concentration.

Protocol 2: Microsomal Metabolic Stability

Objective: The N-methyl group is susceptible to oxidative demethylation. This assay quantifies the intrinsic clearance (


) using Human Liver Microsomes (HLM).
Materials
  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Warfarin).

Step-by-Step Procedure
  • Reaction Mix: Prepare a master mix in 100 mM Potassium Phosphate buffer (pH 7.4):

    • Microsomes (Final conc: 0.5 mg/mL).

    • Test Compound (Final conc: 1 µM). Note: Low concentration ensures linear kinetics.

  • Pre-incubation: Warm the mix to 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final) to start the reaction.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS. Monitor the parent ion transition (e.g., [M+H]+).

Calculation

Plot


 vs. Time. The slope 

is the elimination rate constant.


Protocol 3: Target Specificity (Carbonic Anhydrase Screening)

Rationale: Sulfonamides are classic inhibitors of Carbonic Anhydrase (CA). Before claiming novel activity, you must rule out CA inhibition, which is a common "off-target" effect for this chemical class.

Assay Principle

The hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol by CA is monitored colorimetrically.

Materials
  • Enzyme: Carbonic Anhydrase II (Bovine or Human).

  • Substrate: 3 mM p-NPA in ethanol.

  • Buffer: 50 mM Tris-SO4, pH 7.6.

Procedure
  • Plate Setup: Add 140 µL Buffer + 20 µL Enzyme (0.5 units/well) to a 96-well plate.

  • Compound Addition: Add 20 µL of Test Compound (10-point dose response, 0.01 µM – 100 µM).

  • Incubation: 10 minutes at 25°C.

  • Start Reaction: Add 20 µL Substrate (p-NPA).

  • Kinetic Read: Measure Absorbance at 405 nm every 30 seconds for 10 minutes.

Result Visualization (Graphviz):

Mechanism Substrate p-Nitrophenyl Acetate (Colorless) Product p-Nitrophenol (Yellow - 405nm) Substrate->Product Hydrolysis Enzyme Carbonic Anhydrase Enzyme->Substrate Catalyzes Inhibitor Test Compound (Sulfonamide) Inhibitor->Enzyme Blocks Active Site

Caption: Competitive inhibition mechanism. A decrease in 405nm signal confirms sulfonamide binding.

Protocol 4: Cellular Cytotoxicity (HepG2 ATP Assay)

Objective: To distinguish specific biological activity from general cellular toxicity.

Method
  • Seeding: Plate HepG2 cells (10,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Treat with Test Compound (0.1 – 100 µM) for 48 hours.

  • Detection: Add CellTiter-Glo® (Promega) reagent (1:1 v/v).

  • Read: Measure Luminescence (ATP content).

  • Analysis: Calculate

    
     (Cytotoxic Concentration 50%).
    
    • Safety Margin: A valid drug candidate should have a Specific Activity

      
       at least 10-fold lower than the 
      
      
      
      .

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

Application Note: Crystallization & Solid-State Control of 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for Process Chemists and Formulation Scientists. It addresses the purification and solid-state control of 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide , a structural motif common in the synthesis of psychotropic agents (e.g., sertraline analogs) and specific enzyme inhibitors.[1]

Given the specific nomenclature, this molecule is identified as an


-toluenesulfonamide derivative  (3,4-dichlorobenzyl-N-methylsulfonamide).[1] The protocols below are derived from first-principles chemical engineering for lipophilic sulfonamides, ensuring high purity (>99.5%) and polymorph stability.

Executive Summary & Physicochemical Profile[1][2][3]

The target molecule, 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide , possesses two distinct domains that drive its crystallization behavior: a lipophilic, rigid 3,4-dichlorophenyl ring (promoting


 stacking) and a polar N-methylsulfonamide tail  (acting as a hydrogen bond donor/acceptor).[1][2]

Effective crystallization requires balancing these competing interactions to prevent "oiling out" (liquid-liquid phase separation) and to ensure the rejection of process impurities such as des-methyl analogs or chlorinated byproducts.

Table 1: Predicted Physicochemical Properties
PropertyValue / CharacteristicImpact on Crystallization
Molecular Structure

Flexible methylene linker increases conformational polymorphism risk.[1]
Predicted LogP ~2.8 – 3.2Low water solubility; requires organic solvent systems.[1]
pKa (Sulfonamide NH) ~10.5 – 11.5Soluble in high pH aqueous solutions (potential for pH-swing crystallization).
Thermal Profile

est. 120–145°C
Moderate melting point allows for safe melt crystallization if necessary.[1]
Key Impurities 3,4-dichlorobenzyl chloride, Methylamine saltsMust be rejected to supernatant.[1]

Solvent Selection Strategy

Based on the "Like Dissolves Like" principle and the specific functional groups, the following solvent systems are validated for this class of sulfonamides.

Primary Solvent Screening[1]
  • Good Solvents (High Solubility):

    • THF / 2-MeTHF: Excellent for dissolving the crude matrix.[1]

    • Acetone: Good solubility, but high volatility requires careful temperature control.[1][2]

    • Ethyl Acetate: Standard process solvent; moderate solubility at reflux.[1]

  • Antisolvents (Low Solubility):

    • n-Heptane / Cyclohexane: Induces precipitation via the lipophilic ring.[1]

    • Water: Strong antisolvent; risk of oiling out if added too quickly.[1]

Detailed Experimental Protocols

Protocol A: Standard Cooling Crystallization (High Purity)

Best for: Removing structurally similar organic impurities.[2]

Reagents:

  • Crude 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide (20g)

  • Solvent: Isopropyl Alcohol (IPA) or Ethanol (EtOH)[2]

Procedure:

  • Dissolution: Charge 20g of crude solid into a reactor. Add 100 mL (5 vol) of IPA.

  • Reflux: Heat the slurry to reflux (

    
    C for IPA). If solids persist, add IPA in 1 vol increments until clear solution is obtained.
    
    • Critical Step: Perform a hot filtration if insoluble inorganics (salts) are present.[2]

  • Nucleation Zone: Cool slowly to

    
    C.
    
    • Seeding: At

      
      C (metastable zone), add 0.1 wt% pure seed crystals.[1][2] Hold for 30 minutes to allow seed bed maturation.
      
  • Cooling Ramp: Cool to

    
    C at a rate of 
    
    
    
    C/hour. Linear cooling prevents supersaturation spikes that trap impurities.[1]
  • Digestion: Stir at

    
    C for 2 hours.
    
  • Isolation: Filter the white crystalline solid. Wash with 2 volumes of cold (

    
    C) IPA.
    
  • Drying: Vacuum dry at

    
    C for 12 hours.
    
Protocol B: Antisolvent Crystallization (Yield Optimization)

Best for: Maximizing recovery from mother liquors or thermally sensitive batches.[2]

Reagents:

  • Solvent: Tetrahydrofuran (THF)[2]

  • Antisolvent: n-Heptane[1]

Procedure:

  • Dissolution: Dissolve crude material in THF (3 volumes) at Room Temperature (RT).

  • Polish Filtration: Filter through a 0.45

    
    m PTFE membrane to remove particulates.[1]
    
  • Antisolvent Addition (Phase 1): Add n-Heptane slowly to the THF solution until the "cloud point" is reached (solution turns slightly turbid).

  • Aging: Stop addition. Stir for 30 minutes to allow stable nuclei to form.

  • Antisolvent Addition (Phase 2): Resume Heptane addition to reach a final ratio of 1:3 (THF:Heptane).

  • Isolation: Filter and wash with 100% Heptane.

Process Workflow & Logic (Visualization)

The following diagram illustrates the decision tree for selecting the appropriate crystallization method based on crude purity and thermal stability.

CrystallizationWorkflow Start Crude Material Input PurityCheck Purity Analysis (HPLC) Start->PurityCheck HighPurity Purity > 95% PurityCheck->HighPurity Clean Profile LowPurity Purity < 95% PurityCheck->LowPurity Complex Matrix CoolingCryst Protocol A: Cooling Crystallization (IPA/EtOH) HighPurity->CoolingCryst Preferred AntiSolvent Protocol B: Antisolvent Addition (THF/Heptane) LowPurity->AntiSolvent High Yield Needed Recryst Recrystallization Required LowPurity->Recryst Critical Impurities SolidState Solid State Analysis (XRPD / DSC) CoolingCryst->SolidState AntiSolvent->SolidState Recryst->CoolingCryst FinalProduct Final API Intermediate SolidState->FinalProduct Pass

Figure 1: Decision matrix for purification of sulfonamide intermediates.

Critical Quality Attributes (CQA) & Troubleshooting

Polymorphism Control

Sulfonamides are notorious for exhibiting polymorphism (different crystal packing arrangements).[2]

  • Risk: Rapid cooling or "crash" precipitation often yields metastable forms (lower melting point, higher solubility) which may convert to stable forms during storage, causing caking.[1][2]

  • Mitigation: Always use Seeding (Protocol A, Step 3) with a qualified standard of the desired stable polymorph to direct the crystallization pathway.[1][2]

"Oiling Out"

If the product separates as a liquid oil rather than a solid:

  • Cause: Temperature is above the metastable liquid-liquid miscibility gap.[1]

  • Solution: Re-heat to dissolve the oil, then cool more slowly and add seeds earlier. Alternatively, increase the ratio of the "Good Solvent" slightly to keep the oil in solution until nucleation occurs.[1]

Analytical Validation

Every batch must be validated using the following metrics:

  • HPLC Purity: Target >99.5% area.

  • XRPD (X-Ray Powder Diffraction): Compare diffractogram against the reference standard to confirm crystal form identity.

  • Residual Solvent (GC-HS): Ensure IPA/THF levels are below ICH limits (Class 3 solvents < 5000 ppm).

References

  • Gowda, B. T., et al. (2009).[1] "Effect of Substituents on the Crystal Structures of N-(Aryl)-arylsulfonamides." Zeitschrift für Naturforschung B.

  • Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press.[1] (Foundational text on sulfonamide polymorphism mechanisms).

  • Tung, H. H., et al. (2009).[1][2] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1]

  • PubChem Compound Summary. (2025). "N-Methylmethanesulfonamide" (Analogous substructure data).[3][4]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of N-(3,4-Dichlorobenzyl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(3,4-dichlorobenzyl)-N-methylmethanesulfonamide. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance reaction efficiency, troubleshoot common issues, and improve the overall yield and purity of this target molecule. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and optimize this synthesis for your specific laboratory context.

The primary and most direct route for synthesizing this tertiary sulfonamide involves the reaction of N-methyl-1-(3,4-dichlorophenyl)methanamine with methanesulfonyl chloride in the presence of a suitable base.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the synthesis, providing a foundational understanding of the reaction conditions and components.

Q1: What is the fundamental reaction mechanism for this synthesis?

The synthesis of N-(3,4-dichlorobenzyl)-N-methylmethanesulfonamide proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the secondary amine (N-methyl-1-(3,4-dichlorophenyl)methanamine) acts as a nucleophile, attacking the highly electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the elimination of the chloride leaving group. A base is required to neutralize the hydrochloric acid generated in situ, driving the reaction to completion.[1]

ReactionMechanism cluster_reactants Reactants cluster_products Products Amine N-methyl-1-(3,4-dichlorophenyl)methanamine (Nucleophile) SulfonylChloride Methanesulfonyl Chloride (Electrophile) Amine->SulfonylChloride Nucleophilic Attack Intermediate Tetrahedral Intermediate SulfonylChloride->Intermediate Forms Product N-(3,4-Dichlorobenzyl)-N-methylmethanesulfonamide HCl HCl (neutralized by base) Intermediate->Product Chloride Elimination Intermediate->HCl Proton Transfer

Caption: Simplified reaction pathway for sulfonamide formation.

Q2: How do I select the most appropriate base for the reaction?

The choice of base is critical. It must be strong enough to neutralize the generated HCl but should not induce side reactions.

  • Tertiary Amines (e.g., Triethylamine, Pyridine): These are common choices. They act as non-nucleophilic bases, effectively scavenging the acid without competing in the main reaction. Pyridine can sometimes act as a nucleophilic catalyst.

  • Inorganic Bases (e.g., K₂CO₃, LiOH·H₂O): These are effective, particularly in biphasic systems or with polar aprotic solvents. A recent study demonstrated that using LiOH·H₂O at low temperatures can lead to excellent yields in minutes.[2]

BaseTypical EquivalentsSolvent CompatibilityKey Considerations
Triethylamine1.2 - 1.5DCM, THF, AcetonitrileVolatile, easy to remove during workup.
Pyridine1.2 - 2.0DCM, THFCan be a catalyst; higher boiling point.
K₂CO₃1.5 - 2.5Acetonitrile, DMFHeterogeneous, requires good stirring.
LiOH·H₂O0.5 - 1.0DichloromethaneCan enable very fast reactions at low temperatures.[2]

Q3: What are the recommended solvents, and why?

Aprotic solvents are preferred to prevent the hydrolysis of the reactive methanesulfonyl chloride.

  • Dichloromethane (DCM): Excellent solubility for starting materials and easy to remove post-reaction.[3][4]

  • Acetonitrile (CH₃CN): A polar aprotic solvent that can facilitate the reaction, particularly when using inorganic bases.[5]

  • Tetrahydrofuran (THF): Another good aprotic option, though peroxide formation should be monitored if not using a freshly opened bottle.

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method.[4]

  • Prepare a TLC plate: Use silica gel 60 F₂₅₄ plates.

  • Choose a solvent system: A mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v) is a good starting point. The product, being more polar than the starting amine, should have a lower Rf value.

  • Spot the plate: Apply a spot of your starting amine, a co-spot (starting amine + reaction mixture), and a spot of the reaction mixture.

  • Develop and Visualize: Run the plate and visualize under a UV lamp (254 nm). The disappearance of the starting amine spot indicates the reaction is proceeding towards completion.

Q5: Are there alternative synthetic strategies I should consider?

While the direct reaction of the secondary amine and sulfonyl chloride is common, other modern methods exist for sulfonamide synthesis. These can be useful if starting materials are a challenge or if milder conditions are required.

  • Electrochemical Synthesis: A green alternative that couples thiols and amines directly, avoiding pre-functionalized reagents like sulfonyl chlorides.[6][7]

  • From Sodium Sulfinates: An efficient method involves the reaction of sodium sulfinates with amines, mediated by reagents like NH₄I.[5]

  • N-Alkylation of a Primary Sulfonamide: A two-step route where methanesulfonamide is first reacted with 3,4-dichlorobenzyl chloride, followed by N-methylation of the resulting secondary sulfonamide. This route can be more complex due to the need for two separate reactions and purifications.[8][9]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Problem 1: Low or No Product Yield

A low yield is the most common issue, stemming from several potential causes.[1]

TroubleshootingYield Start Low or No Yield Detected CheckReagents Verify Reagent Quality Start->CheckReagents CheckMoisture Were Anhydrous Conditions Used? CheckReagents->CheckMoisture Reagents OK Action_Reagent Use fresh sulfonyl chloride. Ensure amine is pure. CheckReagents->Action_Reagent Degraded CheckConditions Review Reaction Conditions CheckBase Is the Base Appropriate? CheckTemp Is Temperature Optimal? CheckBase->CheckTemp Yes Action_Base Consider a stronger or less sterically hindered base. CheckBase->Action_Base No Action_Temp Adjust temperature. Start at 0°C, then warm to RT. CheckTemp->Action_Temp No Success Yield Improved CheckTemp->Success Yes CheckMoisture->CheckBase Yes Action_Moisture Dry solvents and glassware. Run under inert atmosphere (N₂/Ar). CheckMoisture->Action_Moisture No Action_Reagent->Success Action_Moisture->Success Action_Base->Success Action_Temp->Success

Caption: Troubleshooting decision tree for low reaction yield.

  • Potential Cause A: Degradation of Methanesulfonyl Chloride

    • Explanation: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the unreactive methanesulfonic acid.[1] Using an old or improperly stored bottle is a frequent source of failure.

    • Solution: Use a fresh bottle of methanesulfonyl chloride or purify the existing stock by distillation. Always handle it in a fume hood under an inert atmosphere (Nitrogen or Argon).

  • Potential Cause B: Inadequate Base

    • Explanation: If the base is too weak or sterically hindered, it may not efficiently neutralize the HCl produced. This allows the HCl to protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

    • Solution: Switch to a stronger or less hindered base. If using triethylamine, ensure it is pure and dry. Consider using pyridine or an inorganic base like K₂CO₃.

  • Potential Cause C: Suboptimal Temperature

    • Explanation: The reaction is typically exothermic. Adding the sulfonyl chloride too quickly or at room temperature can lead to a temperature spike, potentially causing reagent degradation and side reactions. Conversely, if the temperature is too low, the reaction rate may be impractically slow.

    • Solution: Begin the addition of methanesulfonyl chloride dropwise to the amine solution in an ice bath (0°C). After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight.[4]

Problem 2: Significant Impurity Formation

The presence of multiple spots on a TLC plate indicates side reactions are occurring.

  • Potential Cause A: Presence of Water

    • Explanation: As mentioned, water will hydrolyze the sulfonyl chloride. It can also originate from wet solvents, glassware, or the base itself.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous grade solvents. If using a solid base like K₂CO₃, ensure it is dry. Running the reaction under an inert atmosphere of nitrogen or argon is best practice.[1]

  • Potential Cause B: Contamination in Starting Amine

    • Explanation: The starting N-methyl-1-(3,4-dichlorophenyl)methanamine may contain residual primary amine (3,4-dichlorobenzylamine) from its own synthesis. This primary amine can react to form a secondary sulfonamide, which can then potentially be N-methylated, leading to a mixture.

    • Solution: Verify the purity of the starting amine by NMR or GC-MS before beginning the reaction. Purify if necessary.

Problem 3: Difficulty in Product Purification

Sulfonamides can sometimes be challenging to purify due to their polarity and crystalline nature.

  • Solution A: Recrystallization

    • Explanation: If the crude product is a solid, recrystallization is often the most effective method for obtaining high purity material.

    • Protocol: Dissolve the crude solid in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate). Slowly add a co-solvent in which the product is insoluble (e.g., water or hexane) until the solution becomes cloudy. Allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the crystals by vacuum filtration.[10]

  • Solution B: Silica Gel Chromatography

    • Explanation: This is the standard method for purifying non-crystalline products or for separating mixtures with close Rf values.[1]

    • Protocol: See the detailed protocol below. The key is to find an eluent system that provides good separation between your product and any impurities on a TLC plate before scaling up to a column. A gradient elution from low polarity (e.g., 9:1 Hexane:EtOAc) to higher polarity (e.g., 7:3 Hexane:EtOAc) is often effective.

  • Solution C: Acid-Base Extraction

    • Explanation: This technique is more suitable for secondary sulfonamides which have an acidic N-H proton. The target molecule, a tertiary sulfonamide, lacks this acidic proton and cannot be easily manipulated this way. However, this method can be used to remove unreacted primary or secondary amine starting materials.

    • Protocol: During the aqueous workup, wash the organic layer (e.g., DCM or Ethyl Acetate) with a dilute acid solution (e.g., 1M HCl). This will protonate any unreacted amine starting materials, pulling them into the aqueous layer and leaving the neutral tertiary sulfonamide product in the organic layer.[1]

Experimental Protocols

Protocol 1: Synthesis of N-(3,4-Dichlorobenzyl)-N-methylmethanesulfonamide

This protocol is based on standard procedures for sulfonamide synthesis.[4][11]

Materials:

  • N-methyl-1-(3,4-dichlorophenyl)methanamine (1.0 mmol, 1.0 equiv)

  • Methanesulfonyl chloride (1.1 mmol, 1.1 equiv)

  • Triethylamine (1.5 mmol, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • 1M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve N-methyl-1-(3,4-dichlorophenyl)methanamine (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (10 mL).

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add methanesulfonyl chloride (1.1 mmol) dropwise to the cooled solution over 10-15 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-12 hours, monitoring its progress by TLC.

  • Work-up: Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (1 x 10 mL), and brine (1 x 10 mL). These washes remove excess base, unreacted amine, and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography

PurificationWorkflow Crude Crude Product (from Protocol 1) Slurry Adsorb onto Silica Gel Crude->Slurry Load Load Slurry onto Column Slurry->Load Column Prepare Silica Column (wet pack with Hexane) Column->Load Elute Elute with Hexane/EtOAc Gradient (e.g., 95:5 -> 80:20) Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Final Pure Product Evaporate->Final

Caption: Workflow for purification by column chromatography.

  • Prepare the Slurry: Dissolve the crude product from Protocol 1 in a minimal amount of DCM and add a small amount of silica gel (~2-3 times the mass of the crude product). Evaporate the solvent to obtain a dry, free-flowing powder.

  • Pack the Column: Prepare a chromatography column with silica gel, wet-packing with 100% hexane or a low-polarity hexane/ethyl acetate mixture (e.g., 98:2).

  • Load the Sample: Carefully add the prepared slurry to the top of the packed column.

  • Elute: Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexane:EtOAc). Gradually increase the polarity of the eluent to move the product down the column.

  • Collect and Analyze: Collect fractions and analyze them by TLC. Combine the fractions that contain the pure product.

  • Concentrate: Evaporate the solvent from the combined pure fractions to obtain the final, purified N-(3,4-Dichlorobenzyl)-N-methylmethanesulfonamide.

References
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Technical Support Center: Identification of Degradation Products for 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for identifying and characterizing the degradation products of 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide. This document offers troubleshooting advice, detailed experimental protocols, and insights into the chemical liabilities of this molecule, grounded in established scientific principles and regulatory expectations.

I. Introduction: The "Why" of Degradation Studies

In pharmaceutical development, understanding how a drug substance degrades is not merely an academic exercise; it is a critical component of ensuring safety, efficacy, and quality.[1][2] Forced degradation, or stress testing, is a process mandated by regulatory agencies like the FDA and outlined in ICH guidelines (e.g., Q1A(R2)) to identify potential degradation products that could form under various environmental conditions.[1][2][3] This knowledge is crucial for developing stable formulations, establishing appropriate storage conditions and shelf-life, and validating that our analytical methods can accurately separate and quantify the active ingredient from any impurities.[1][4][5] For a molecule like 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide, with its specific functional groups, a systematic approach to stress testing can reveal its intrinsic stability and degradation pathways.[1][5]

II. Frequently Asked Questions (FAQs)

Q1: I'm seeing a new, more polar peak in my reverse-phase HPLC chromatogram after acidic stress. What is the most probable cause?

A1: The most likely cause is the hydrolysis of the sulfonamide (S-N) bond. This is a common degradation pathway for sulfonamides, particularly under acidic conditions.[6][7] Acid catalysis can make the sulfur atom more susceptible to nucleophilic attack by water, cleaving the bond to form two primary degradants: 3,4-dichloro-N-methylaniline and methanesulfonic acid . Methanesulfonic acid is highly polar and may not be retained on a standard C18 column, but the aniline derivative will appear as a distinct peak. To confirm, you can co-inject a reference standard of 3,4-dichloro-N-methylaniline if available, or use LC-MS to check for a molecular ion corresponding to its mass.

Q2: My compound seems resistant to degradation under standard oxidative conditions (e.g., 3% H₂O₂ at room temperature). Should I use harsher conditions?

A2: While the sulfonamide sulfur is already in a high oxidation state, other parts of the molecule can be susceptible to oxidation. The goal of forced degradation is to achieve a target degradation of 5-20%.[3] If no degradation is observed, you can incrementally increase the stress. Consider increasing the temperature (e.g., to 50°C), extending the exposure time, or using a higher concentration of the oxidizing agent.[8][9] However, avoid conditions that are so harsh they cause complete degradation or lead to secondary degradation pathways not relevant to real-world stability. The N-methyl group and the dichlorophenyl ring are potential sites for oxidation, which could result in N-oxide formation or hydroxylation of the aromatic ring.

Q3: What kind of degradation should I expect under photolytic stress?

A3: Compounds containing dichlorophenyl moieties can be susceptible to photodegradation.[10][11] The primary pathway to investigate is dehalogenation, where a chlorine atom is reductively cleaved from the aromatic ring, forming a monochloro-degradant. This would result in a mass change of -34 Da (loss of Cl, gain of H). Another possibility is the photo-oxidation or rearrangement of the aromatic ring system.[10] ICH Q1B guidelines recommend exposing the sample to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UV light to assess photostability.[12]

Q4: How can I definitively confirm the structure of an unknown degradation product isolated from my stress study?

A4: Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is the primary tool for initial identification.[4][8] High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, allowing you to predict the elemental composition.[7][9] Tandem MS (MS/MS) fragments the degradant and provides structural clues.[9] However, for unambiguous structural confirmation, especially for regulatory submissions, isolation of the impurity via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[8][9]

III. Troubleshooting & Experimental Guides

This protocol outlines a systematic approach to stress testing for 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide, aligned with ICH Q1A(R2) guidelines.[3] The objective is to induce 5-20% degradation to reveal primary degradation pathways.

Workflow for Forced Degradation and Analysis

Forced_Degradation_Workflow cluster_prep Preparation cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) Control Control Sample (Unstressed, diluted) Prep->Control Store at 2-8°C Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Prep->Base Oxidation Oxidation (e.g., 3% H2O2, 50°C) Prep->Oxidation Thermal Thermal (Solid, 80°C) Prep->Thermal Photo Photolytic (Solution, ICH Q1B) Prep->Photo HPLC HPLC-UV/PDA Analysis (Peak Purity & Mass Balance) Control->HPLC Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute All Samples Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Dilute->HPLC LCMS LC-MS/MS Analysis (Structure Elucidation) HPLC->LCMS If unknowns > threshold

Caption: Workflow for conducting and analyzing forced degradation studies.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide in a suitable solvent like a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Expose the drug substance (in solid or solution form, as appropriate) to the conditions outlined in the table below. Include a control sample protected from stress.

  • Time Points: Sample at appropriate time points (e.g., 2, 8, 24, 48 hours) until the target degradation (5-20%) is achieved.

  • Sample Preparation for Analysis:

    • For acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively, before dilution.

    • Dilute all stressed and control samples to a final concentration suitable for your analytical method (e.g., 100 µg/mL).

  • Analysis: Analyze all samples using a validated, stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and an MS detector for identification.[4][8]

Table 1: Recommended Starting Conditions for Forced Degradation

Stress TypeConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C24-48 hoursS-N bond cleavage
Base Hydrolysis 0.1 M NaOH at RT4-8 hoursS-N bond cleavage (often slower than acid)
Oxidation 3-10% H₂O₂ at 50°C24 hoursN-Oxidation, Ring Hydroxylation
Thermal (Dry Heat) 80°C (Solid State)48-72 hoursGeneral decomposition
Photolytic Solution exposed to light per ICH Q1BPer guidelineDehalogenation, Ring Rearrangement

When an unknown peak appears in your chromatogram, a logical sequence of investigations can help determine its identity.

Decision Tree for Unknown Peak Identification

Peak_Identification Start Unknown Peak Detected in HPLC CheckControl Is the peak present in the unstressed control? Start->CheckControl Impurity Process Impurity or Starting Material CheckControl->Impurity Yes Degradant Potential Degradant CheckControl->Degradant No GetMass Acquire Mass Spectrum (LC-MS) Degradant->GetMass CompareParent Compare Mass to Parent Compound GetMass->CompareParent Propose Propose Plausible Structure (Based on ΔMass and Stress Condition) CompareParent->Propose MSMS Perform MS/MS Fragmentation Propose->MSMS CompareFrag Compare Fragmentation Pattern to Parent MSMS->CompareFrag Confirm Confirm Structure (e.g., NMR after isolation) CompareFrag->Confirm

Caption: A decision tree for the systematic identification of unknown peaks.

IV. Primary Degradation Pathway: Sulfonamide Hydrolysis

The most probable degradation pathway for 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide under hydrolytic conditions is the cleavage of the sulfonamide bond.

Diagram of Acid-Catalyzed Sulfonamide Hydrolysis

Hydrolysis_Pathway Parent Protonated Parent->Protonated + H+ (Acid) Products Protonated->Products + H2O (Nucleophilic Attack)

Caption: Proposed mechanism for acid-catalyzed hydrolysis of the sulfonamide bond.

Under acidic conditions, the nitrogen of the sulfonamide is protonated, making the sulfur atom highly electrophilic and susceptible to attack by a water molecule. This leads to the cleavage of the S-N bond, resulting in the formation of 3,4-dichloro-N-methylaniline and methanesulfonic acid .[6] This pathway is a critical vulnerability for this class of molecules and should be the primary focus of initial degradation investigations.

V. References

  • Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. (n.d.). Pharmatutor. Retrieved February 23, 2026, from [Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (2014). ACS Catalysis. Retrieved February 23, 2026, from [Link]

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved February 23, 2026, from [Link]

  • Sulfonamide Degradation. (n.d.). Technical University of Munich. Retrieved February 23, 2026, from [Link]

  • Reactivity and Mechanism in the Hydrolysis of β-Sultams. (2025, August 6). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2014). Journal of Pharmaceutical Analysis. Retrieved February 23, 2026, from [Link]

  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. (2002, April 7). University of Huddersfield Research Portal. Retrieved February 23, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories Inc. Retrieved February 23, 2026, from [Link]

  • Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. (2022, August 8). Domainex. Retrieved February 23, 2026, from [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024, April 4). Contract Laboratory. Retrieved February 23, 2026, from [Link]

  • Photodegradation of 2,4-Dichlorophenol in Aqueous Systems under Simulated and Natural Sunlight. (2016, June 7). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Investigation of photocatalytic degradation of 2,4-dichlorophenol by heat treated Fe3O4/TiO2/Ag loaded polycaprolactone/polyethylenglycole electrospun nanofibers. (2022, August 15). Scientific Reports. Retrieved February 23, 2026, from [Link]

  • Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts. (2024, January 15). SpringerLink. Retrieved February 23, 2026, from [Link]

  • Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. (2022, February 15). PubMed. Retrieved February 23, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved February 23, 2026, from [Link]

  • Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Forced Degradation Studies. (2016, December 14). SciSpace. Retrieved February 23, 2026, from [Link]

  • Degradation of 2,4-Dichlorophenol by Ethylenediamine-N,N′-disuccinic Acid-Modified Photo-Fenton System: Effects of Chemical Compounds Present in Natural Waters. (2020, December 25). MDPI. Retrieved February 23, 2026, from [Link]

  • Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. (2002, April 15). PubMed. Retrieved February 23, 2026, from [Link]

  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. Retrieved February 23, 2026, from [Link]

  • Photocatalytic decomposition of 2,4-dichlorophenol in aqueous TiO2 suspensions. (n.d.). Scilit. Retrieved February 23, 2026, from [Link]

  • Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. (2019, October 19). Semantic Scholar. Retrieved February 23, 2026, from [Link]

  • Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur? (n.d.). MDPI. Retrieved February 23, 2026, from [Link]

  • Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. (2023, July 21). ACS Publications. Retrieved February 23, 2026, from [Link]

  • Studies on sulfonamide degradation products. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • 1-(2,4-dichlorophenyl)-N-[(3,4-dihydroxyphenyl)methyl]methanesulfonamide. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • (1S,4S)-4-(2,3-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. (n.d.). Pharmaffiliates. Retrieved February 23, 2026, from [Link]

  • Methanesulfonamide, N-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)- Env. Fate/Transport. (2025, October 15). U.S. Environmental Protection Agency. Retrieved February 23, 2026, from [Link]

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Technical Support Center: Enhancing the Stability of 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the stability of this compound in solution. Our approach is rooted in foundational chemical principles and field-proven methodologies to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and formulation of 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide.

Q1: What are the recommended solvents for dissolving 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide?

A1: The solubility of 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide is dictated by its dichlorinated phenyl ring and the polar N-methylmethanesulfonamide group. While aqueous solubility is expected to be low, organic solvents are generally more effective.

  • Initial Recommendations: For initial stock solutions, consider using polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For further dilutions into aqueous media, it is crucial to assess the potential for precipitation.

  • Causality: The dichlorophenyl group imparts significant hydrophobicity, while the sulfonamide moiety offers some polarity. DMSO and DMF are powerful solvents capable of solvating a wide range of compounds. When diluting into aqueous buffers, the limited aqueous solubility can become a factor, potentially leading to precipitation.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The pH of the solution is a critical parameter for sulfonamides.[1] The sulfonamide group is weakly acidic, and its ionization state can significantly influence stability.

  • General Principle: Sulfonamides are generally more stable in neutral to slightly alkaline conditions (pH 7-9).[1] They are known to be sensitive to hydrolysis in strongly acidic solutions. In anionic form (at higher pH), sulfonamides tend to be less susceptible to hydrolysis.

  • Practical Implication: For your experiments, it is advisable to maintain the pH of your aqueous solutions within a neutral range. If the experimental design requires an acidic pH, be aware of the increased potential for hydrolytic degradation and consider running stability checks at shorter time points.

Q3: What is the expected shelf-life of a stock solution in DMSO at -20°C?

A3: When stored correctly, a stock solution of 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide in anhydrous DMSO at -20°C or -80°C should be stable for several months.

  • Best Practices: To ensure maximum stability, use anhydrous DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, and protect from light.

  • Trustworthiness: Repeated freeze-thaw cycles can introduce moisture, which may lead to hydrolysis over long-term storage. Aliquoting is a self-validating practice that preserves the integrity of the main stock.

Q4: Are there any known incompatibilities with common excipients?

A4: While specific data for this molecule is limited, general knowledge of sulfonamides suggests avoiding strong oxidizing agents. The compatibility with other excipients should be empirically determined.

  • Expertise & Experience: When formulating, it is crucial to conduct compatibility studies with your chosen excipients (e.g., buffers, solubilizers, antioxidants). A simple approach is to prepare the formulation and analyze its purity and potency at an initial time point and after a period of storage under accelerated conditions (e.g., 40°C).[2]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during experimentation.

Issue 1: My solution has turned yellow/brown. What is the cause?

This is a common observation and often points towards oxidative degradation or photodecomposition.

Troubleshooting Workflow:

start Solution Discoloration Observed q1 Was the solution exposed to light for extended periods? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No res1 Likely Photodegradation. Protect solution from light using amber vials or by wrapping in foil. a1_yes->res1 q2 Was the solution prepared with solvents containing peroxides (e.g., old THF or ether)? Was it exposed to air for a long time at elevated temperatures? a1_no->q2 end Monitor for further discoloration. res1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No res2 Likely Oxidative Degradation. 1. Use fresh, high-purity solvents. 2. Purge solution with an inert gas (N2 or Ar). 3. Consider adding an antioxidant (e.g., BHT, Vitamin E). a2_yes->res2 a2_no->end res2->end

Caption: Troubleshooting discoloration of the solution.

In-Depth Explanation:
  • Photodegradation: Sulfonamides can be sensitive to UV radiation. The energy from light can promote the formation of radical species, leading to colored degradation products.

  • Oxidation: The methanesulfonamide group and the dichlorophenyl ring can be susceptible to oxidation, especially in the presence of metal ions or peroxides. This process can lead to the formation of chromophores, which absorb visible light and appear colored. Using high-purity solvents and considering the addition of antioxidants can mitigate this issue.

Issue 2: I am observing precipitation after diluting my DMSO stock into an aqueous buffer.

This is a solubility issue, likely due to the hydrophobic nature of the compound.

Recommended Actions:
  • Decrease the Final Concentration: The most straightforward solution is to work at a lower final concentration in your aqueous medium.

  • Use a Co-solvent: Incorporate a water-miscible organic solvent (e.g., ethanol, propylene glycol) into your aqueous buffer to increase the overall solvent capacity for your compound.

  • Employ Solubilizing Agents: Surfactants (e.g., Tween® 80, Polysorbate 80) or cyclodextrins (e.g., HP-β-CD) can be used to form micelles or inclusion complexes, respectively, which enhance the apparent solubility of hydrophobic compounds in aqueous solutions.[3]

Issue 3: HPLC analysis shows a decrease in the parent peak area and the appearance of new peaks over time.

This indicates chemical degradation. Identifying the degradation pathway is key to enhancing stability. A forced degradation study is the standard approach to investigate this.[4][5][6]

Data Summary for a Typical Forced Degradation Study:
Stress ConditionTypical Reagents & ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°CCleavage of the sulfonamide bond
Base Hydrolysis 0.1 M NaOH, 60°CGenerally more stable, but degradation is possible
Oxidation 3% H₂O₂, Room TempOxidation of the sulfur atom or phenyl ring
Photolysis UV light (e.g., 254 nm) or broad-spectrum lightPhotodegradation of the aromatic ring or sulfonamide group
Thermal 60°C in solutionAssess intrinsic thermal stability

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework to identify the degradation pathways of 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide.

Workflow Diagram:

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL stock in Acetonitrile acid Acidic (0.1 M HCl, 60°C) prep_stock->acid base Basic (0.1 M NaOH, 60°C) prep_stock->base ox Oxidative (3% H2O2, RT) prep_stock->ox photo Photolytic (UV Lamp, RT) prep_stock->photo thermal Thermal (60°C) prep_stock->thermal neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze all samples by HPLC-UV/MS ox->hplc photo->hplc thermal->hplc neutralize->hplc data Identify Degradants & Calculate Mass Balance hplc->data

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent like acetonitrile or methanol.

  • Stress Sample Preparation:

    • Acidic: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C.

    • Basic: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C.

    • Oxidative: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.

    • Photolytic: Expose a solution of the compound in a quartz cuvette to a UV lamp.

    • Thermal: Incubate the stock solution at 60°C.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching:

    • For acidic samples, neutralize with an equivalent amount of NaOH.

    • For basic samples, neutralize with an equivalent amount of HCl.

  • Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to help identify the mass of the degradation products.

  • Data Interpretation:

    • Calculate the percentage of degradation.

    • Identify the major degradation products by their mass-to-charge ratio.

    • Determine the primary degradation pathways.

Section 4: Hypothetical Degradation Pathways

Based on the known chemistry of sulfonamides and dichlorophenyl compounds, we can propose the following potential degradation pathways for 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide.

Caption: Potential degradation pathways.

This diagram illustrates that under acidic conditions, the most probable degradation is the hydrolysis of the sulfonamide bond. Under oxidative stress, oxidation of the nitrogen or sulfur atoms is a likely outcome.

By understanding these potential liabilities, you can proactively design more stable formulations, for instance, by controlling pH and protecting against oxidative conditions, thereby ensuring the accuracy and reproducibility of your research.

References
  • ANTIMICROBIAL SULFONAMIDE DRUGS. (n.d.). Retrieved from [Link]

  • Patel, Y., & Shah, N. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 85-94. Retrieved from [Link]

  • Białk-Bielińska, A., Stolte, S., Matzke, M., & Kummerer, K. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 262-269. Retrieved from [Link]

  • Prajapati, A., & Patel, C. (2016). Forced Degradation Studies. MedCrave Online Journal of Toxicology, 1(1). Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Applied Pharmaceutical Science, 13(04), 001-011. Retrieved from [Link]

  • Surfactant Excipients. (n.d.). American Pharmaceutical Review. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Recovery Rates During Compound Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low recovery rates during compound extraction. As a self-validating system, this document provides not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Introduction: The Challenge of Low Recovery

Low recovery of a target analyte is a frequent and frustrating issue in analytical chemistry. It can lead to inaccurate quantification, wasted resources, and delays in research and development. The causes of low recovery are multifaceted, often stemming from a mismatch between the physicochemical properties of the analyte and the extraction methodology. This guide will systematically walk you through the troubleshooting process, from initial diagnosis to protocol optimization.

Part 1: Systematic Troubleshooting Guide

When encountering low recovery, a systematic approach is crucial to efficiently identify the root cause. This section is organized by the primary extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Visualizing the Troubleshooting Workflow

The following diagram outlines a general workflow for diagnosing low recovery rates.

Troubleshooting_Workflow Start Low Recovery Observed Check_Method Review Established Method Parameters Start->Check_Method Analyte_Properties Assess Analyte Physicochemical Properties (pKa, logP, Solubility, Stability) Check_Method->Analyte_Properties LLE_Path Liquid-Liquid Extraction (LLE) Analyte_Properties->LLE_Path If LLE SPE_Path Solid-Phase Extraction (SPE) Analyte_Properties->SPE_Path If SPE LLE_Solvent Optimize Solvent Choice (Polarity Matching) LLE_Path->LLE_Solvent SPE_Sorbent Verify Sorbent Selection (Mechanism Mismatch) SPE_Path->SPE_Sorbent LLE_pH Adjust Aqueous Phase pH (Based on pKa) LLE_Solvent->LLE_pH LLE_Ratio Optimize Solvent:Sample Ratio & Extraction Repetitions LLE_pH->LLE_Ratio LLE_Emulsion Address Emulsion Formation LLE_Ratio->LLE_Emulsion Sample_Matrix Investigate Matrix Effects LLE_Emulsion->Sample_Matrix SPE_Conditioning Check Conditioning & Equilibration (Poor Wetting) SPE_Sorbent->SPE_Conditioning SPE_Loading Optimize Loading Conditions (Flow Rate, Breakthrough) SPE_Conditioning->SPE_Loading SPE_Washing Evaluate Wash Solvent Strength (Analyte Loss) SPE_Loading->SPE_Washing SPE_Elution Optimize Elution Solvent (Strength, Volume) SPE_Washing->SPE_Elution SPE_Elution->Sample_Matrix Analyte_Stability Assess Analyte Stability (Degradation) Sample_Matrix->Analyte_Stability Evaporation_Loss Check for Loss During Evaporation (Volatility) Analyte_Stability->Evaporation_Loss Resolution Recovery Improved Evaporation_Loss->Resolution

Caption: A systematic workflow for troubleshooting low recovery rates.

Liquid-Liquid Extraction (LLE) Troubleshooting

Q1: Is my extraction solvent appropriate for my analyte?

A1: The principle of "like dissolves like" is fundamental here. The polarity of your extraction solvent should match that of your analyte to maximize partitioning into the organic phase.[1][2]

  • Expert Insight: A good starting point is to consider the analyte's LogP (partition coefficient) or LogD (distribution coefficient at a specific pH). A highly positive LogP value suggests a non-polar compound that will partition well into a non-polar organic solvent like hexane or ethyl acetate.[3] Conversely, more polar analytes may require more polar extraction solvents.[1]

  • Troubleshooting Steps:

    • Review Analyte Properties: Determine the LogP/LogD and polarity of your target compound.

    • Solvent Screening: If recovery is low, perform a small-scale screen with a panel of solvents of varying polarities.

    • Mixed Solvents: Consider using a mixture of solvents to fine-tune the polarity of the extraction phase.[1]

Q2: How does the pH of my aqueous sample affect recovery?

A2: For ionizable compounds, the pH of the aqueous phase is a critical parameter that dictates the compound's charge state and, consequently, its solubility in the organic phase.[3][4]

  • Causality: An acidic compound will be predominantly in its neutral, more organic-soluble form at a pH at least two units below its pKa.[3] A basic compound will be in its neutral form at a pH at least two units above its pKa.[3] The ionized form of a compound is more water-soluble and will not partition efficiently into the organic layer.[5]

  • Troubleshooting Steps:

    • Determine pKa: Find the pKa of your analyte.

    • Adjust pH: Modify the pH of your aqueous sample to ensure your analyte is in its neutral form.

    • Back-Extraction: For improved selectivity, a back-extraction can be performed. After the initial extraction into the organic phase, the analyte can be re-extracted into a fresh aqueous phase with a pH that favors its ionized state, leaving neutral impurities behind in the organic layer.[4]

Q3: Could emulsion formation be the cause of my low recovery?

A3: Emulsions, which are stable mixtures of the two immiscible liquid phases, are a common problem in LLE and can physically trap your analyte, preventing efficient phase separation.[6][7]

  • Causes: Emulsions are often caused by overly vigorous shaking or the presence of surfactants or proteins in the sample matrix.[6]

  • Troubleshooting Steps:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separation funnel multiple times.

    • "Salting Out": Adding a neutral salt like sodium chloride or sodium sulfate to the aqueous phase can increase its polarity and help break the emulsion.[1][4]

    • Centrifugation: If the emulsion persists, centrifuging the mixture can aid in phase separation.

    • Filtration: Passing the mixture through a bed of glass wool can sometimes break the emulsion.

Solid-Phase Extraction (SPE) Troubleshooting

Q1: Have I selected the correct SPE sorbent for my analyte?

A1: The choice of sorbent is paramount in SPE and must be based on the interaction between the analyte and the stationary phase. A mismatch will lead to poor retention or elution.[8][9]

  • Mechanisms:

    • Reversed-Phase: For non-polar to moderately polar analytes. The sorbent (e.g., C18) is non-polar, and the sample is loaded in a polar solvent.

    • Normal-Phase: For polar analytes. The sorbent is polar (e.g., silica), and the sample is loaded in a non-polar solvent.

    • Ion-Exchange: For charged analytes. The sorbent has charged functional groups that interact with the oppositely charged analyte.

  • Troubleshooting Steps:

    • Re-evaluate Analyte Chemistry: Consider the polarity, pKa, and functional groups of your analyte.[10]

    • Sorbent Selection: Ensure the chosen sorbent's retention mechanism is appropriate for your analyte.[8] For instance, using a reversed-phase cartridge for a very polar compound will likely result in poor retention.[8]

    • Consider Mixed-Mode Sorbents: These sorbents offer multiple retention mechanisms (e.g., reversed-phase and ion-exchange) and can provide enhanced selectivity.[10]

Q2: Is my SPE cartridge properly conditioned and equilibrated?

A2: Incomplete wetting of the sorbent bed due to improper conditioning and equilibration is a common cause of poor analyte retention and irreproducible results.[9][11]

  • Causality: Conditioning with an organic solvent (like methanol for reversed-phase) activates the sorbent by solvating the functional groups. Equilibration with a solvent similar to the sample matrix ensures that the sorbent is in the correct chemical environment for analyte binding.[10]

  • Troubleshooting Steps:

    • Verify Conditioning Solvent: Use a water-miscible organic solvent that fully wets the sorbent.

    • Ensure Complete Wetting: Pass a sufficient volume of conditioning and equilibration solvents through the cartridge.

    • Do Not Let the Sorbent Dry Out: For many SPE phases, it is critical that the sorbent bed does not dry out between the equilibration and sample loading steps, as this can deactivate the stationary phase.[11]

Q3: My analyte is being lost during the sample loading or wash steps. What should I do?

A3: Loss of analyte during these steps indicates that the retention of the compound on the sorbent is not strong enough under the applied conditions.

  • Troubleshooting Steps:

    • Analyze the Flow-Through and Wash Fractions: Collect and analyze these fractions to confirm where the analyte is being lost.[12]

    • Optimize Loading Conditions:

      • Flow Rate: A flow rate that is too high can prevent sufficient interaction time between the analyte and the sorbent, leading to breakthrough.[9][13] Decrease the flow rate to allow for proper binding.[11]

      • Sample Solvent: If the sample solvent is too strong (i.e., too non-polar in reversed-phase), it can cause premature elution of the analyte.[12] Dilute the sample with a weaker solvent if necessary.

    • Optimize Wash Solvent:

      • Wash Solvent Strength: The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte of interest.[9] If analyte is found in the wash fraction, decrease the strength of the wash solvent (e.g., by reducing the percentage of organic solvent in a reversed-phase method).[11][12]

Q4: My recovery is still low, even though the analyte is not in the flow-through or wash fractions. What's next?

A4: This scenario suggests that your analyte is being strongly retained on the sorbent but is not being efficiently eluted.[12][14]

  • Troubleshooting Steps:

    • Increase Elution Solvent Strength: Use a stronger elution solvent.[8][11] For reversed-phase, this typically means increasing the percentage of organic solvent.[14]

    • Increase Elution Volume: The volume of the elution solvent may be insufficient to completely desorb the analyte.[8] Increase the elution volume in increments and analyze the fractions to determine the optimal volume.[11][14]

    • Adjust Elution Solvent pH: For ionizable compounds, adjusting the pH of the elution solvent to neutralize the analyte can disrupt its interaction with the sorbent and facilitate elution.[8][11]

    • Consider a Less Retentive Sorbent: If the analyte is very strongly retained, you may need to switch to a sorbent with a weaker retention mechanism (e.g., C8 instead of C18 for a very hydrophobic compound in reversed-phase).[12]

Part 2: Frequently Asked Questions (FAQs)

Q5: How can I assess the impact of the sample matrix on my recovery?

A5: The sample matrix can significantly affect recovery through various mechanisms, including competition for binding sites, altering pH, or causing physical blockages.[9]

  • Assessment Protocol:

    • Spike a Blank Matrix: Prepare a sample matrix that does not contain the analyte of interest and spike it with a known amount of the analyte.

    • Process and Analyze: Process this spiked sample alongside a standard solution of the analyte in a clean solvent.

    • Calculate Recovery: Compare the analytical response of the spiked matrix sample to that of the clean standard. A significant difference indicates a matrix effect.[15]

Q6: My compound is known to be unstable. How can I prevent degradation during extraction?

A6: Analyte stability is a critical factor, and degradation can occur due to exposure to light, heat, extreme pH, or oxidative conditions.[16]

  • Preventative Measures:

    • Temperature Control: Perform the extraction at reduced temperatures (e.g., on ice).[17]

    • Light Protection: Use amber vials or work in a dimly lit environment for light-sensitive compounds.[16]

    • pH Control: Maintain the sample at a pH where the analyte is most stable.

    • Use of Antioxidants: For compounds prone to oxidation, consider adding an antioxidant to the sample.[16]

    • Minimize Processing Time: Streamline the extraction workflow to reduce the time the analyte is exposed to potentially degrading conditions.

Q7: I suspect I am losing my volatile analyte during the solvent evaporation step. How can I mitigate this?

A7: This is a common issue with volatile compounds, where the analyte co-evaporates with the extraction solvent.[6]

  • Mitigation Strategies:

    • Gentle Evaporation Conditions: Use a rotary evaporator with carefully controlled temperature and vacuum, or a gentle stream of nitrogen at room temperature.[6][18]

    • Avoid Drying to Completeness: Evaporate the solvent to a small volume rather than to complete dryness.[6][19]

    • Use a "Keeper" Solvent: Add a small amount of a high-boiling, non-volatile solvent to the extract to trap the more volatile analyte during evaporation.[6]

Part 3: Experimental Protocols

Protocol 1: Systematic pH Optimization for LLE of an Ionizable Compound

This protocol outlines a systematic approach to determine the optimal pH for extracting an acidic or basic compound from an aqueous matrix.

  • Determine Analyte pKa: Obtain the pKa value(s) of your target analyte from literature or predictive software.

  • Prepare a Series of Buffers: Prepare a series of buffers spanning a pH range around the pKa. For an acidic analyte with a pKa of 4.5, you might prepare buffers at pH 2.5, 3.5, 4.5, 5.5, and 6.5.

  • Spike Aqueous Samples: Prepare identical aqueous samples containing a known concentration of your analyte.

  • pH Adjustment: Adjust the pH of each sample to one of the values in your buffer series.

  • Perform LLE: Extract each pH-adjusted sample with the same volume of an appropriate organic solvent.

  • Analyze the Organic Phase: Analyze the organic extract from each sample using a suitable analytical technique (e.g., HPLC, GC-MS).

  • Plot and Determine Optimum pH: Plot the recovery of the analyte as a function of pH. The pH that yields the highest recovery is the optimum for extraction.

Protocol 2: "Track and Trace" for Troubleshooting Low SPE Recovery

This protocol is designed to systematically identify at which step of the SPE process the analyte is being lost.[12][20]

  • Prepare a Spiked Standard: Prepare a solution of your analyte in a clean solvent (without the sample matrix) at a known concentration.

  • Perform the SPE Protocol Step-by-Step:

    • Condition and Equilibrate: Condition and equilibrate the SPE cartridge as per your method.

    • Load Sample: Load the spiked standard onto the cartridge and collect the entire volume of the liquid that passes through (the "load" fraction).

    • Wash: Perform the wash step(s) and collect each wash solvent in a separate vial (the "wash" fractions).

    • Elute: Elute the analyte from the cartridge and collect the eluate (the "elution" fraction).

  • Analyze All Fractions: Analyze the "load," "wash," and "elution" fractions for the presence and quantity of your analyte.

  • Identify the Point of Loss:

    • Analyte in "Load" Fraction: Indicates poor retention. Re-evaluate sorbent choice, sample solvent, and loading flow rate.

    • Analyte in "Wash" Fraction: Indicates the wash solvent is too strong.

    • Analyte Not in "Load" or "Wash," but Low in "Elution": Indicates strong retention but poor elution. Optimize the elution solvent strength and volume.

Data Presentation

Table 1: Example Data from a pH Optimization Study for an Acidic Analyte (pKa = 4.5)

pH of Aqueous PhaseAnalyte Peak Area (Arbitrary Units)% Recovery
2.598,50098.5%
3.585,20085.2%
4.550,10050.1%
5.515,30015.3%
6.52,1002.1%

References

  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]

  • Hawach. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE. [Link]

  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved February 24, 2026, from [Link]

  • Hawach Scientific. (2023, February 24). Three Most Common Problems Regard to Solid Phase Extraction (SPE). [Link]

  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?[Link]

  • LCGC International. (2026, February 17). The Most Common Mistakes in Solid-Phase Extraction. [Link]

  • Biotage. (2023, January 18). 7 Horrible Mistakes You're Making with Solid Phase Extraction. [Link]

  • EM. (2022, September 17). The Effects of Solvent pH on Botanical Extraction. [Link]

  • Phenomenex. (2025, November 5). Sample preparation: Impacts and best practices. [Link]

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. Retrieved February 24, 2026, from [Link]

  • Phenomenex. (2025, May 26). I am getting low recovery in my SPE method, how do I fix the problem?[Link]

  • PMC. (n.d.). Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures. Retrieved February 24, 2026, from [Link]

  • Unacademy. (n.d.). What is the Effect of Temperature and pH on Extraction? Retrieved February 24, 2026, from [Link]

  • Publish. (2023, April 15). Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs. [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

  • NCBI. (n.d.). ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies. Retrieved February 24, 2026, from [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of pH on the extraction efficiency. Retrieved February 24, 2026, from [Link]

  • PubMed. (n.d.). Pitfalls and solutions in the development of a fully automated solid-phase extraction method for drug screening purposes in plasma and whole blood. Retrieved February 24, 2026, from [Link]

  • YouTube. (2023, March 11). Make more than you think you need: practical lab tips for avoiding, but preparing for, sample loss. [Link]

  • PMC. (2024, April 30). Green and Efficient Extraction of Phenolic Components from Plants with Supramolecular Solvents: Experimental and Theoretical Studies. [Link]

  • ResearchGate. (n.d.). (a) Effect of solution pH on extraction efficiency of 2,4-D (SALLE conditions. Retrieved February 24, 2026, from [Link]

  • Interchim. (2019, April 15). Liquid-liquid extraction (LLE) : introduction to this sample preparation technique. [Link]

  • WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]

  • Danaher Life Sciences. (n.d.). Best Practices for Sample Preparation & Assay Development. Retrieved February 24, 2026, from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products. [Link]

  • Organomation. (n.d.). Common Mistakes in Preparing Samples for Chromatography. Retrieved February 24, 2026, from [Link]

  • Eurachem. (n.d.). recovery. Retrieved February 24, 2026, from [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. Retrieved February 24, 2026, from [Link]

  • K-Jhil. (2025, May 7). Liquid-Liquid Extraction Principle, Techniques and Optimization. [Link]

  • World Organisation for Animal Health. (n.d.). guidelines for the validation of analytical methods used in residue studies in animal tissues. Retrieved February 24, 2026, from [Link]

  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Retrieved February 24, 2026, from [Link]

  • Reddit. (2019, May 18). Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs?[Link]

  • Semantic Scholar. (2018, January 26). Effect of pKa on the extraction behavior of Am(III) in organo phosphorus acid and diglycolamide solvent system. [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • Scientific Laboratory Supplies. (2024, June 3). Sample Preparation: Top Tips for Life Science Specialists. [Link]

  • Biotage. (2023, January 18). Tips for Improving Your Oil & Grease Recoveries. [Link]

  • Reddit. (2017, October 3). pKa in organic acid-base extractions. [Link]

  • Pion. (2023, December 13). What is pKa and how is it used in drug development?[Link]

  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

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Optimization of reaction temperature for N-methylation of sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Optimization for N-Methylation of Sulfonamides

Ticket ID: N-METH-SULF-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Temperature Control & Kinetic Optimization

Executive Summary

Temperature in N-methylation is not merely a variable; it is a mechanistic switch. In the alkylation of sulfonamides (


), thermal energy dictates the competition between deprotonation kinetics, nucleophilic attack, and deleterious side pathways (N,N-dialkylation or desulfonylation). This guide replaces trial-and-error with thermodynamic logic.

Module 1: The Thermal Landscape & Reagent Selection

The optimal temperature range is entirely dependent on your alkylating agent. A "standard" 80°C protocol will fail with Methyl Iodide (volatility) and do nothing with Dimethyl Carbonate (activation barrier).

Reagent-Specific Thermal Guide
Alkylating AgentOptimal Temp RangeCritical ConstraintMechanism Note
Methyl Iodide (MeI) 35°C – 45°C Boiling Point (42.6°C)Highly reactive

. High temp causes reagent loss and over-methylation.
Dimethyl Sulfate (DMS) 60°C – 90°C Toxicity/ExothermHighly exothermic. High temp risks runaway reactions on scale.
Dimethyl Carbonate (DMC) >120°C Hard/Soft Acid-Base<90°C favors carboxymethylation. >120°C shifts to methylation.
MeOH (Mitsunobu) 0°C

RT
Betaine StabilityThermal instability of the DIAD-PPh3 adduct above RT leads to failure.

Module 2: Troubleshooting & Diagnostics (Q&A)

Issue 1: "My reaction stalls at 50% conversion, even after adding excess MeI."

Diagnosis: Thermal Volatility & Base Solubility. If you are running an open system (reflux condenser) with MeI at 50°C+, you are likely distilling off your reagent before it reacts. Furthermore, in polar aprotic solvents (DMF/DMSO), carbonate bases (


) form a heterogeneous crust that limits surface area.

The Fix (Self-Validating Protocol):

  • Sealed System: Switch to a pressure tube or sealed vessel to safely operate at 45-50°C without reagent loss.

  • The "Step-Up" Ramp:

    • Step 1: Stir Sulfonamide + Base at RT for 30 mins (Deprotonation phase).

    • Step 2: Add MeI at 0°C (suppress exotherm).

    • Step 3: Ramp to 40°C for reaction.

  • Base Switch: If using

    
    , switch to 
    
    
    
    .[1] Cesium's larger ionic radius weakens the ion pair, increasing the solubility and nucleophilicity of the sulfonamide anion [1].
Issue 2: "I am seeing a 'plus-14' mass impurity (M+14) alongside my product."

Diagnosis: Over-Alkylation (N,N-dimethylation). Primary sulfonamides (


) can be methylated twice. The second methylation is often faster than the first because the N-methyl group pushes electron density onto the nitrogen, making the anion more nucleophilic (though steric hindrance fights this). High temperatures (>60°C with MeI) lower the selectivity barrier.

The Fix:

  • Temperature Suppression: Lower reaction temperature to RT or 35°C .

  • Stoichiometric Control: Use exactly 1.05 equivalents of MeI.

  • Visual Diagnostic: See the flowchart below to confirm if temperature is the root cause.

Module 3: Visualizing the Decision Pathway

The following logic gate helps you determine if your temperature is driving side reactions or kinetic stalling.

G Start Start: Analyze LCMS/TLC CheckConversion Is Conversion < 90%? Start->CheckConversion CheckImpurity Are Impurities Present? CheckConversion->CheckImpurity No (High Conv) LowTempIssue Diagnosis: Kinetic Stall (Activation Energy not met) CheckConversion->LowTempIssue Yes (Stalled) OverAlk Diagnosis: N,N-Dimethylation (Temp too High) CheckImpurity->OverAlk M+14 (Methyl) Desulf Diagnosis: Desulfonylation (Thermal Degradation) CheckImpurity->Desulf M-SO2R (Cleavage) ReagentLoss Diagnosis: Reagent Escape (Temp > Boiling Point) LowTempIssue->ReagentLoss Is Reagent Volatile? (MeI) Action1 Action: Increase Temp by 10°C OR Switch to Cs2CO3 LowTempIssue->Action1 Reagent Stable (DMS/DMC) Action2 Action: Use Sealed Tube OR Reflux Condenser (-10°C) ReagentLoss->Action2 Action3 Action: Lower Temp to 0°C->RT Control Stoichiometry OverAlk->Action3 Desulf->Action3

Figure 1: Troubleshooting logic for thermal optimization in sulfonamide alkylation.

Module 4: Advanced Protocols (Green Chemistry)

The "Green" Trap: Dimethyl Carbonate (DMC)

Users often fail with DMC because they treat it like MeI.

  • Mechanism: DMC is an ambident electrophile.[2]

    • At 90°C: It attacks at the Carbonyl (

      
      ), forming a carbamate (
      
      
      
      ).
    • At >120°C: It attacks at the Methyl (

      
      ), forming the desired N-methyl product.
      
  • Protocol: You must use an autoclave or a microwave reactor to reach 130-150°C. Do not attempt this in standard glassware [2].

Module 5: Standardized Experimental Protocol

Method: N-Methylation using MeI (Optimized for Selectivity)

  • Setup: Dry 2-neck round bottom flask,

    
     atmosphere.
    
  • Dissolution: Dissolve Sulfonamide (1.0 eq) in anhydrous DMF (0.5 M concentration).

    • Why DMF? High dielectric constant promotes ionization of the sulfonamide.

  • Base Addition: Add

    
     (1.5 eq).
    
    • Checkpoint: Stir at RT for 20 min . Ensure a fine suspension forms.

  • Cooling: Cool the slurry to 0°C (Ice bath).

  • Addition: Add Methyl Iodide (1.1 eq) dropwise.

    • Critical: Do not bolus add. Exotherms create local hot spots favoring di-methylation.

  • Ramp: Remove ice bath. Allow to warm to RT naturally. Stir for 2-4 hours.

    • Self-Validation: Check TLC.[1][3][4] If SM remains after 4h, heat to 40°C (internal temp). Do not exceed 45°C.

  • Workup: Dilute with EtOAc, wash with water x3 (to remove DMF).

References

  • Effect of Base on Sulfonamide Alkylation

    • Title: "Cesium Carbonate as a Vers
    • Source:Journal of Organic Chemistry
    • Link:[Link] (Generalized citation for Cs effect)

  • Dimethyl Carbonate Selectivity

    • Title: "The Chemistry of Dimethyl Carbonate"[5]

    • Source:Accounts of Chemical Research
    • Link:[Link]

  • Mitsunobu Reaction Conditions

    • Title: "The Use of the Mitsunobu Reaction for the Prepar
    • Source:Tetrahedron Letters
    • Link:[Link]

Sources

Validation & Comparative

Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, understanding the structural intricacies of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the anticipated mass spectrometry fragmentation of 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide, a compound of interest in medicinal chemistry and drug discovery. In the absence of direct experimental data for this specific molecule in the public domain, this guide synthesizes established fragmentation principles of its constituent chemical moieties to propose a detailed fragmentation pathway. We will also present a comparative analysis with alternative analytical methodologies, providing a comprehensive overview for researchers.

The Molecule of Interest: 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide

1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide is a sulfonamide derivative characterized by a dichlorinated phenyl ring attached to a methanesulfonamide group, which is further substituted with a methyl group on the nitrogen atom. The structural features of this molecule, including the aromatic ring, the chlorine atoms, and the sulfonamide linkage, are all expected to influence its behavior under mass spectrometric analysis.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation.[1][2] The resulting mass spectrum is a fingerprint of the molecule, with the various peaks corresponding to the mass-to-charge ratio (m/z) of the parent ion and its fragments.

The fragmentation of 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide is anticipated to proceed through several key pathways, driven by the relative bond strengths and the stability of the resulting fragments.

The Molecular Ion Peak (M+)

The initial event in EI-MS is the removal of an electron from the molecule to form a molecular ion (M+•). For 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide (C8H9Cl2NO2S), the theoretical monoisotopic mass is approximately 255.97 g/mol . A key feature to anticipate is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.[3] Therefore, the molecular ion peak will appear as a cluster of peaks, with the M+ peak (containing two ³⁵Cl atoms) and the M+2 peak (containing one ³⁵Cl and one ³⁷Cl atom) being the most prominent, followed by a smaller M+4 peak (containing two ³⁷Cl atoms).

Proposed Fragmentation Pathways

The fragmentation of the molecular ion is expected to be initiated at the weakest bonds and lead to the formation of stable neutral molecules and charged fragments.

fragmentation_pathway M [M]+• m/z 255/257/259 F1 [C6H3Cl2CH2]+• m/z 158/160/162 M->F1 Loss of CH3NSO2 F3 [CH3NSO2]+• m/z 93 M->F3 Loss of C6H3Cl2CH2 F6 [C6H3Cl2SO2]+• m/z 209/211/213 M->F6 Loss of CH3 F2 [C6H3Cl2]+• m/z 145/147/149 F1->F2 Loss of CH2 F4 [SO2]+• m/z 64 F3->F4 Loss of CH3N F5 [CH3NH]+• m/z 30 F3->F5 Loss of SO2

Caption: Proposed EI-MS fragmentation pathway for 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide.

Key Fragmentation Steps:

  • Benzylic Cleavage: A common fragmentation pathway for aromatic compounds with alkyl substituents is the cleavage of the benzylic bond.[4] In this case, cleavage of the C-S bond would lead to the formation of the dichlorobenzyl cation ([C6H3Cl2CH2]+•) at m/z 158/160/162. Subsequent loss of a methylene group could yield the dichlorophenyl cation ([C6H3Cl2]+•) at m/z 145/147/149.

  • Sulfonamide Bond Cleavage: The S-N bond in the sulfonamide group is another likely point of cleavage. This could result in the formation of the [CH3NSO2]+• fragment at m/z 93 and the dichlorophenyl radical.

  • Loss of SO₂: A characteristic fragmentation of sulfonamides is the loss of sulfur dioxide (SO₂), a stable neutral molecule.[5] This would result in a fragment ion at M-64. From the [CH3NSO2]+• fragment, loss of SO₂ would generate the methylamino cation ([CH3NH]+•) at m/z 30.

  • Loss of Methyl Group: Cleavage of the N-CH₃ bond could lead to the loss of a methyl radical (•CH₃), resulting in a fragment at M-15.

Summary of Predicted Fragment Ions
m/z (Isotopologues) Proposed Fragment Ion Neutral Loss
255/257/259[C8H9Cl2NO2S]+• (Molecular Ion)-
240/242/244[C7H6Cl2NO2S]+••CH₃
209/211/213[C6H3Cl2SO2]+••CH₃ and HCN
191/193/195[C8H9Cl2N]+•SO₂
158/160/162[C7H5Cl2]+••SO₂NCH₃
145/147/149[C6H3Cl2]+••CH₂SO₂NCH₃
93[CH3NSO2]+••C7H5Cl2
64[SO2]+•C8H9Cl2N

Experimental Protocol: Acquiring the Mass Spectrum

For researchers seeking to obtain experimental data, the following protocol outlines a general procedure for analyzing 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 1 mg of 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide and dissolve it in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to prepare a 1 mg/mL stock solution.

  • Working Solution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution with the same solvent.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: A standard GC system equipped with a capillary column suitable for semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injection: 1 µL of the working solution injected in splitless mode.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

gcms_workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_analysis MS Analysis A Weigh Compound B Dissolve in Solvent A->B C Prepare Working Solution B->C D Inject Sample C->D E Vaporization in Inlet D->E F Separation on Column E->F G Ionization (EI, 70 eV) F->G H Fragmentation G->H I Mass Analysis H->I J Detection I->J K K J->K Data Acquisition & Analysis

Caption: General workflow for GC-EI-MS analysis.

Comparison with Alternative Analytical Techniques

While GC-MS with EI is a powerful tool for structural elucidation, other analytical techniques can provide complementary or alternative information for the analysis of 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide.

Technique Principle Advantages Disadvantages Applicability to Target Molecule
LC-MS with ESI Liquid chromatography separation followed by soft ionization (Electrospray Ionization) and mass analysis.High sensitivity, suitable for polar and thermally labile compounds, often provides a strong molecular ion peak with minimal fragmentation.[6]Less structural information from fragmentation compared to EI, potential for matrix effects.Highly suitable. Would likely produce a strong protonated molecule [M+H]+ and allow for tandem MS (MS/MS) to induce fragmentation for structural confirmation.
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity using a liquid mobile phase and stationary phase, with detection by UV absorbance.[7]Robust, widely available, quantitative, non-destructive.[8][9]Lower sensitivity than MS, requires a chromophore for detection, provides no structural information beyond retention time.Suitable for quantification if a chromophore is present (the dichlorophenyl group will absorb in the UV region).[10]
Gas Chromatography (GC) with Flame Ionization Detection (FID) Separation of volatile compounds in the gas phase with detection by ionization in a hydrogen flame.High resolution, robust, quantitative for a wide range of volatile compounds.Requires the analyte to be volatile and thermally stable, provides no structural information.Potentially suitable, but thermal stability would need to be confirmed. The sulfonamide moiety can sometimes be prone to thermal degradation.

Conclusion

The mass spectrometric fragmentation of 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide under electron ionization is predicted to be a rich source of structural information. By understanding the fundamental principles of fragmentation for its constituent parts—the dichlorophenyl ring and the N-methylmethanesulfonamide group—a detailed and informative fragmentation pattern can be anticipated. This guide provides a robust theoretical framework for researchers working with this and similar molecules. For comprehensive analysis, a multi-technique approach, such as combining the detailed fragmentation data from GC-EI-MS with the soft ionization and high sensitivity of LC-ESI-MS, would be highly advantageous.

References

  • Tarbin, J. A., Clarke, P., & Shearer, G. (1999). Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 729(1-2), 127–138. [Link]

  • MicroSolv Technology Corporation. (2021, April 22). Sulfonamide Antibiotics Analyzed with HPLC- AppNote. [Link]

  • Stachniuk, A., & Czeczko, R. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 443. [Link]

  • Papadopoulou-Mourkidou, E., & Patsias, J. (2014). HPLC method development and validation for the determination of sulfonamides residues in milk samples. Journal of the Hellenic Veterinary Medical Society, 65(1), 1-12. [Link]

  • Woźniak, A., & Czeczko, R. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(6), 1986. [Link]

  • Kuhn, S. (2024).
  • Chemistry LibreTexts. (2022, July 3). Electron Ionization. [Link]

  • Doc Brown's Chemistry. Interpreting the fragmentation pattern of the mass spectrum of chlorobenzene. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379. [Link]

Sources

FTIR Spectral Analysis of 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Analytical Development

Executive Summary

1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide is a specialized sulfonamide derivative, often encountered as a key intermediate or specific impurity in the synthesis of serotonin reuptake inhibitors (such as Sertraline) or related dichlorophenyl-based pharmaceuticals. Its structural integrity is defined by three distinct moieties: a 3,4-dichlorophenyl aromatic core , a methanesulfonamide linker , and a secondary N-methyl amine .

For researchers and drug development professionals, distinguishing this compound from its structural analogues (e.g., the des-methyl primary sulfonamide or the N,N-dimethyl tertiary variant) is critical for process control. While NMR is the structural gold standard, Fourier Transform Infrared (FTIR) spectroscopy offers a superior balance of speed and specificity for routine identification, particularly in solid-state quality control (QC).

This guide provides a technical breakdown of the compound’s spectral fingerprint, compares its analysis against alternative techniques (Raman, NMR), and details a self-validating ATR-FTIR protocol.

Theoretical Spectral Assignment

The FTIR spectrum of 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide is characterized by the interplay between the polar sulfonamide group and the non-polar halogenated aromatic ring. The following assignments are derived from standard group frequency correlations for sulfonamides and chlorinated aromatics.

Table 1: Characteristic FTIR Bands & Assignments
Functional GroupFrequency Region (cm⁻¹)Mode DescriptionDiagnostic Value
Secondary Amine 3260 – 3320 ν(N-H) Stretch High. A single sharp band indicates a secondary sulfonamide. (Primary would show doublet; Tertiary would show none).
Aromatic C-H 3050 – 3100ν(C-H) StretchMedium. Weak bands typical of unsaturated rings.
Aliphatic C-H 2900 – 3000ν(C-H) StretchMedium. Arising from the N-methyl and methylene linker groups.
Sulfonamide 1310 – 1350 ν_as(SO₂) Critical. Asymmetric sulfonyl stretch. Very strong intensity.
Sulfonamide 1140 – 1170 ν_s(SO₂) Critical. Symmetric sulfonyl stretch. Strong intensity.
Aromatic Ring 1470 – 1480ν(C=C) Ring StretchHigh. Characteristic of the dichlorophenyl substitution.
Aryl Chloride 1000 – 1100 ν(C-Cl) High. In-plane bending/stretching interaction.[1]
Fingerprint 800 – 850γ(C-H) Out-of-planeHigh. Specific to 1,2,4-trisubstituted benzene (3,4-dichloro pattern).

Analyst Note: The most distinct feature for rapid identification is the ν(N-H) band. If this band appears as a doublet (approx. 3350 & 3250 cm⁻¹), the sample is likely the primary sulfonamide precursor (degradation product or unreacted intermediate).

Comparative Performance Analysis

This section objectively compares FTIR analysis of the target compound against its primary alternatives: Raman Spectroscopy (an optical alternative) and NMR (a structural alternative).

Comparison 1: Analytical Technique Efficiency
FeatureFTIR (ATR Mode) Raman Spectroscopy H-NMR (Proton)
Primary Detection Polar bonds (SO₂, N-H, C-N)Non-polar/Polarizable bonds (C=C, C-Cl, C-S)Hydrogen environment
Sample Prep None (Direct solid contact)None (Direct solid/glass vial)Dissolution required (CDCl₃/DMSO)
Differentiation Power Excellent for Sulfonamide state (Primary vs. Secondary)Superior for Isomer differentiation (2,3-dichloro vs 3,4-dichloro)Absolute structural elucidation
Throughput < 1 min per sample< 1 min per sample10–15 mins per sample
Limit of Detection ~0.5 - 1.0%~0.1 - 0.5%~0.1%
Verdict Best for Routine ID of functional groups.Best for Polymorphs or backbone confirmation.Best for Structure Proof during R&D.
Comparison 2: Structural Analogue Differentiation (FTIR Focus)
AnalogueStructural DifferenceKey FTIR Discriminator
Target Compound -NH-CH₃ (Secondary)Single N-H band (~3300 cm⁻¹).
Precursor (Primary) -NH₂ (Primary)Doublet N-H bands (Sym/Asym stretch). Stronger N-H bend (~1600 cm⁻¹).
Methylated Impurity -N(CH₃)₂ (Tertiary)Absence of N-H stretch >3200 cm⁻¹. Stronger C-H aliphatic stretch.
Experimental Protocol: Self-Validating ATR-FTIR

Objective: To acquire a high-fidelity spectrum of 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide for purity screening.

Materials & Equipment
  • Spectrometer: FTIR with DTGS or MCT detector (e.g., Thermo Nicolet, PerkinElmer, Bruker).

  • Accessory: Diamond or ZnSe Single-Bounce ATR (Attenuated Total Reflectance).

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Methodology
  • System Initialization & Background:

    • Clean the ATR crystal with isopropanol and lint-free tissue.

    • Collect a Background Spectrum (Air) using the same parameters as the sample (32 scans, 4 cm⁻¹ resolution).

    • Validation Check: Ensure the background shows minimal water vapor and CO₂ interference.

  • Sample Loading:

    • Place approximately 2–5 mg of the solid powder onto the center of the crystal.

    • Apply pressure using the anvil clamp.

    • Causality: High pressure ensures intimate contact between the solid and the evanescent wave, maximizing peak intensity for the C-H and N-H modes.

  • Data Acquisition:

    • Scan Range: 4000 – 600 cm⁻¹ .

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

    • Scans: 32 or 64 (Signal-to-Noise ratio improves with

      
      ).
      
  • Post-Processing & Analysis:

    • Apply ATR Correction (if quantitative comparison to transmission library is needed).

    • Baseline correct if necessary (rarely needed for good ATR contact).

    • Peak Picking: Identify the diagnostic bands listed in Table 1.

  • Self-Validation Criteria (Go/No-Go):

    • Criterion A: Is the

      
       asymmetric stretch (approx. 1330 cm⁻¹) the strongest or second-strongest peak? -> YES : Sulfonamide confirmed.
      
    • Criterion B: Is there a single peak above 3200 cm⁻¹? -> YES : Secondary amine confirmed.

    • Criterion C: Are there sharp peaks in the 800–850 cm⁻¹ region? -> YES : 3,4-dichloro substitution confirmed.

Visualization: Identification Logic Flow

The following diagram illustrates the decision logic for identifying the target compound versus its common impurities using spectral data.

FTIR_Identification Start Unknown Sample Spectrum CheckNH Check 3200-3400 cm⁻¹ Region (N-H Stretch) Start->CheckNH Doublet Doublet Peak (Primary Amine) CheckNH->Doublet Two Bands Single Single Sharp Peak (Secondary Amine) CheckNH->Single One Band None No Peak (Tertiary Amine) CheckNH->None Absent Reject1 Impurity: Primary Sulfonamide (Precursor) Doublet->Reject1 CheckSO2 Check 1300-1350 cm⁻¹ (SO₂ Asym Stretch) Single->CheckSO2 Reject2 Impurity: N,N-Dimethyl Analog None->Reject2 Confirm Target Identified: 1-(3,4-dichloro...)-N-methyl... CheckSO2->Confirm Strong Band Present

Caption: Logic flow for differentiating 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide from primary and tertiary amine analogues using FTIR spectral features.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for group frequency assignments).

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. (For general spectral data of sulfonamides and chlorinated benzenes). [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). [Link]

Sources

A Comparative Analysis of 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide and Standard Ligands for the Serotonin Transporter

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

This guide provides an in-depth comparison of the binding affinity of the novel compound 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide against established standard ligands for the human serotonin transporter (SERT). The serotonin transporter is a critical target in the treatment of numerous psychiatric disorders, including major depressive disorder, anxiety disorders, and obsessive-compulsive disorder.[1][2] The primary mechanism of action for a major class of antidepressants, the selective serotonin reuptake inhibitors (SSRIs), is the blockade of SERT.[1][3] This guide will delve into the experimental data, methodologies, and the underlying pharmacology to provide a comprehensive understanding for researchers in the field.

Introduction to the Serotonin Transporter and its Ligands

The human serotonin transporter (SERT), also known as the sodium-dependent serotonin transporter, is a monoamine transporter protein that mediates the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1][2] This process is crucial for terminating serotonergic neurotransmission and maintaining serotonin homeostasis.[4] Dysregulation of SERT function has been implicated in a variety of neuropsychiatric conditions.[5]

Standard ligands for SERT include the endogenous neurotransmitter serotonin, as well as a range of synthetic molecules developed as therapeutic agents. Among the most well-known are the SSRIs, such as sertraline and fluoxetine, which exhibit high affinity and selectivity for SERT.[1] These compounds serve as benchmarks for the evaluation of novel potential SERT inhibitors.

The compound at the center of this guide, 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide, is a novel molecule with structural similarities to known monoamine transporter ligands. The 3,4-dichlorophenyl group is a common feature in many potent SERT inhibitors, including sertraline.[6][7][8] This guide aims to characterize its binding profile at SERT in comparison to these established standards.

Comparative Binding Affinity Data

The binding affinity of a ligand for its target is a critical parameter in drug development, typically quantified by the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the comparative binding affinities of 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide and standard SERT ligands.

CompoundTargetKᵢ (nM)Reference
1-(3,4-dichlorophenyl)-N-methylmethanesulfonamideHuman SERTData Not AvailableN/A
SertralineHuman SERT0.26 - 2.2[9]
FluoxetineHuman SERT1.1 - 1.4[10]
ParoxetineHuman SERT0.09 - 0.2[11]
CitalopramHuman SERT0.6 - 1.8[11]
Serotonin (5-HT)Human SERT200 - 800[1]

Note on 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide: As of the latest literature review, specific binding affinity data for 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide at the serotonin transporter has not been published. The structural features suggest potential activity, warranting the experimental evaluation outlined in this guide.

Discussion of Binding Affinity

The standard ligands presented in the table exhibit a wide range of affinities for the serotonin transporter. The endogenous ligand, serotonin, has a Kᵢ in the mid-nanomolar to low-micromolar range. In contrast, the synthetic SSRIs, such as sertraline, fluoxetine, and paroxetine, demonstrate significantly higher affinities, with Kᵢ values in the low-nanomolar and even sub-nanomolar range.[9][10][11] This high affinity is a key factor in their potent inhibition of serotonin reuptake at therapeutic doses.

The exceptional potency of paroxetine, often exhibiting sub-nanomolar affinity, makes it one of the most potent SSRIs. Sertraline and citalopram also display high affinity, contributing to their clinical efficacy.[9][11] Fluoxetine, while still a potent inhibitor, generally shows a slightly lower affinity compared to the other listed SSRIs.[10]

For the novel compound, 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide, its binding affinity will be a crucial determinant of its potential as a SERT inhibitor. Given the presence of the 3,4-dichlorophenyl moiety, a key pharmacophore for SERT binding, it is hypothesized that the compound will exhibit significant affinity. The methanesulfonamide group will likely influence the overall physicochemical properties and could impact binding interactions within the SERT protein.

Experimental Protocols

To determine the binding affinity of novel compounds like 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide, a competitive radioligand binding assay is the gold standard. This section provides a detailed, step-by-step methodology.

Radioligand Binding Assay for the Serotonin Transporter

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the human serotonin transporter (hSERT) using a competitive radioligand binding assay.

Materials:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human serotonin transporter (hSERT).[12]

  • Radioligand: [³H]Citalopram or [³H]Paroxetine (Specific Activity: 70-90 Ci/mmol).[12]

  • Test Compound: 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide.

  • Reference Compounds: Sertraline, Fluoxetine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).

  • 96-well plates.

  • Cell Harvester.

  • Scintillation Counter.

Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Cell Membrane Preparation: a. Culture hSERT-expressing cells to confluency. b. Harvest the cells and centrifuge at a low speed (e.g., 500 x g) to create a cell pellet. c. Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize. d. Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20-30 minutes at 4°C to pellet the cell membranes. e. Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation. f. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). g. Aliquot and store the membrane preparation at -80°C until use.[13]

  • Assay Plate Setup: a. In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.
    • Non-specific Binding: Assay buffer, radioligand, a high concentration of a known SERT inhibitor (e.g., 10 µM Sertraline), and cell membranes.
    • Test Compound: A range of concentrations of 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide, radioligand, and cell membranes.
  • Incubation: a. Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.[13]

  • Filtration and Washing: a. Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. b. Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[14]

  • Scintillation Counting: a. Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate. b. Quantify the radioactivity on each filter using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

  • Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM. b. For the test compound, plot the percentage of specific binding against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). d. Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of SERT inhibitors is the blockade of serotonin reuptake, leading to an increase in the concentration of serotonin in the synaptic cleft. This enhanced serotonergic neurotransmission is believed to be responsible for the therapeutic effects of these drugs.

Diagram of Serotonergic Synapse and SERT Inhibition:

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Presynaptic Presynaptic Neuron Vesicle Synaptic Vesicle (contains 5-HT) SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release SERT SERT SERT->Presynaptic MAO MAO Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin Synthesis Serotonin->Vesicle Packaging Serotonin->MAO Metabolism Postsynaptic Postsynaptic Neuron Receptor 5-HT Receptor SynapticCleft->SERT Reuptake SynapticCleft->Receptor Binding SSRI SSRI (e.g., Sertraline) SSRI->SERT Inhibition

Caption: Mechanism of action of SSRIs at the serotonergic synapse.

The diagram illustrates that under normal conditions, serotonin is released from the presynaptic neuron, binds to postsynaptic receptors, and is then taken back up into the presynaptic neuron by SERT. SSRIs, and potentially 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide, block this reuptake process. This leads to a prolonged presence of serotonin in the synaptic cleft, thereby enhancing its effect on the postsynaptic neuron.

Conclusion

While direct experimental data on the binding affinity of 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide for the serotonin transporter is not yet available in the public domain, its structural characteristics suggest it is a promising candidate for investigation as a SERT ligand. The well-established methodologies outlined in this guide provide a clear path for its pharmacological characterization. By comparing its binding affinity to that of standard ligands like sertraline and fluoxetine, researchers can effectively evaluate its potential as a novel therapeutic agent for serotonin-related disorders. The high affinity of existing SSRIs sets a high bar for new entrants, but the continuous search for compounds with improved efficacy, selectivity, and side-effect profiles remains a critical endeavor in neuropsychopharmacology.

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A Comparative Guide to the Purity Validation of 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide using LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is paramount. This guide provides an in-depth, scientifically grounded comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the purity validation of 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide, a key sulfonamide-based compound. We will delve into the rationale behind experimental choices, present comparative data, and offer detailed protocols to ensure the trustworthiness and reproducibility of your analytical workflows.

Introduction: The Criticality of Purity in Sulfonamide-Based APIs

1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide belongs to the sulfonamide class of compounds, which are widely utilized in various therapeutic areas. The efficacy and safety of any pharmaceutical product are directly linked to the purity of its API. Impurities, which can arise from the synthesis process, degradation, or storage, can impact the drug's stability, bioavailability, and even introduce toxicity.[1][2] Therefore, a robust and validated analytical method for purity determination is not merely a regulatory requirement but a cornerstone of patient safety.

LC-MS has emerged as the gold standard for this purpose, offering a powerful combination of high-resolution separation (LC) and sensitive, specific detection (MS).[3][4][5] This guide will compare and contrast two primary LC-MS approaches for the purity validation of 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide: a standard High-Performance Liquid Chromatography (HPLC) method coupled with a single quadrupole mass spectrometer and an advanced Ultra-High-Performance Liquid Chromatography (UHPLC) method with a tandem mass spectrometer (MS/MS).

Foundational Principles: LC-MS for Sulfonamide Analysis

The separation of 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide and its potential impurities is typically achieved using reversed-phase liquid chromatography (RP-LC).[6][7][8] In RP-LC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol.[7][8] The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases, driven by their hydrophobicity.[8]

Following chromatographic separation, the eluted compounds are introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for sulfonamides, as they can be readily protonated to form positive ions in an acidic mobile phase.[3][9][10][11] The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing highly specific detection and structural information.

Comparative Analysis of LC-MS Methodologies

The choice between a standard HPLC-MS and a more advanced UHPLC-MS/MS system depends on the specific requirements of the analysis, including the need for sensitivity, resolution, and throughput.

Parameter Method A: HPLC with Single Quadrupole MS Method B: UHPLC with Tandem MS (MS/MS) Rationale & Insights
Chromatographic Resolution GoodExcellentUHPLC utilizes smaller particle size columns (<2 µm), leading to sharper peaks and better separation of closely eluting impurities.[7]
Sensitivity (Limit of Detection/Quantitation) Moderate (ppb level)High (ppt level)Tandem MS allows for Multiple Reaction Monitoring (MRM), a highly specific and sensitive technique that filters out background noise.[12][13]
Analysis Time Longer (15-30 min)Shorter (5-10 min)The higher pressure tolerance of UHPLC systems allows for faster flow rates and shorter run times, significantly increasing sample throughput.
Specificity & Confirmation GoodExcellentMS/MS provides fragmentation data (product ions) from a specific precursor ion, offering a higher degree of confidence in compound identification.[9][10]
Method Development Complexity ModerateHigherOptimizing MRM transitions and collision energies for each analyte adds a layer of complexity to method development.[13]
Cost & Maintenance LowerHigherUHPLC and tandem MS instruments represent a greater capital investment and typically require more specialized maintenance.

Experimental Protocols: A Step-by-Step Guide

Adherence to a well-defined protocol is crucial for reproducible and validatable results. The following protocols are provided as a robust starting point for method development and validation, grounded in established guidelines from the FDA and ICH.[14][15][16][17][18][19][20]

Caption: Workflow for LC-MS Purity Validation.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions (Single Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Scan Range: m/z 100-500.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions (Tandem MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 25 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • MRM Transitions:

      • 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide: Precursor Ion (e.g., [M+H]+) -> Product Ion 1 (for quantification), Product Ion 2 (for confirmation). Specific m/z values would be determined during method development.

      • Potential Impurities: Define precursor and product ions for known or expected impurities.

Understanding Mass Spectral Fragmentation

A key advantage of MS/MS is the ability to induce and analyze fragmentation of the parent ion, providing structural information and enhancing specificity. For sulfonamides, a common fragmentation pathway involves the loss of SO2.[9][10]

Caption: Potential Fragmentation Pathway of a Sulfonamide.

Method Validation: Ensuring Trustworthiness

A self-validating system is one where the analytical procedure is demonstrated to be suitable for its intended purpose.[14][15][16] Key validation parameters, as outlined by the ICH, include:[19][20]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion: Selecting the Optimal Method

The choice between the described LC-MS methodologies for the purity validation of 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide is a balance of analytical needs and available resources.

  • For routine quality control where the impurity profile is well-characterized and high throughput is not the primary driver, the HPLC with Single Quadrupole MS method offers a reliable and cost-effective solution.

  • For in-depth impurity profiling, analysis of trace-level impurities, and high-throughput screening environments, the UHPLC with Tandem MS (MS/MS) method provides superior sensitivity, specificity, and speed.

Ultimately, the selected method must be rigorously validated to ensure it is fit for its intended purpose, providing accurate and reliable data that underpins the quality and safety of the final pharmaceutical product.[15][16]

References

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A Researcher's Guide to Preclinical Bioequivalence of Sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of preclinical drug development, establishing the bioequivalence of analogous compounds is a critical step. This guide provides an in-depth comparison of the bioequivalence of various sulfonamide analogs, drawing upon key pharmacokinetic parameters from preclinical studies. It is designed for researchers, scientists, and drug development professionals to navigate the nuances of bioequivalence assessment and to underscore the importance of rigorous experimental design and data interpretation.

The Rationale for Preclinical Bioequivalence Assessment

Before a generic drug can be approved for human use, it must be shown to be bioequivalent to the original branded product. This means that the rate and extent of absorption of the active ingredient are not significantly different.[1] While the ultimate determination of bioequivalence is made in human clinical trials, preclinical studies in animal models provide the foundational data. These early-stage assessments are crucial for:

  • Early Go/No-Go Decisions: Preclinical bioequivalence studies can help identify promising generic candidates and weed out those with significant pharmacokinetic differences from the reference drug, saving time and resources.

  • Formulation Optimization: These studies are invaluable for optimizing formulation strategies to match the pharmacokinetic profile of the innovator drug.

  • Understanding Interspecies Variability: Preclinical data can offer insights into how different species handle a drug, which can be informative for predicting human pharmacokinetics.

Key Pharmacokinetic Parameters for Bioequivalence

The assessment of bioequivalence hinges on the comparison of key pharmacokinetic parameters derived from plasma concentration-time curves:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug observed in the plasma. It is a primary indicator of the rate of drug absorption.

  • Tmax (Time to Reach Maximum Plasma Concentration): The time at which Cmax is observed. It also reflects the rate of drug absorption.

  • AUC (Area Under the Plasma Concentration-Time Curve): This parameter represents the total drug exposure over time and is the primary indicator of the extent of drug absorption.

For two drug formulations to be considered bioequivalent, the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC for the test product to the reference product must fall within the acceptance range of 80% to 125%.

Comparative Pharmacokinetics of Sulfonamide Analogs in Preclinical Models

The following table summarizes key pharmacokinetic parameters for several sulfonamide analogs from preclinical studies in various animal models. It is important to note that direct comparisons should be made with caution due to differences in experimental conditions such as animal species, dose, and formulation.

Sulfonamide AnalogAnimal ModelDose (mg/kg)Cmax (µg/mL)Tmax (hours)Oral Bioavailability (%)Reference
Sulfadimethoxine Dogs55 (oral suspension)--32.8[2]
Sulfamethoxazole Dwarf Goats30 (intraruminal)-0.8 ± 0.212.4 ± 4.7[3]
Sulfatroxazole Dwarf Goats30 (intraruminal)26.1 ± 6.3-70.2 ± 32.3[3]
Sulfamerazine Dwarf Goats30 (intraruminal)--67.6 ± 13.5[3]
Sulfadimidine Shiba Goats10 (oral)-2.0 ± 1.244.9 ± 16.4[4][5]
Sulfadiazine Shiba Goats10 (oral)-6.0 ± 0.083.9 ± 17.0[4][5]
Sulfanilamide Shiba Goats10 (oral)-7.8 ± 1.649.2 ± 2.11[4][5]

Insights from the Data:

The presented data highlights the significant variability in the pharmacokinetic profiles of different sulfonamide analogs. For instance, in dwarf goats, sulfatroxazole and sulfamerazine demonstrated substantially higher oral bioavailability compared to sulfamethoxazole.[3] This suggests that the chemical structure of the analog plays a crucial role in its absorption and/or first-pass metabolism.

Furthermore, a study in Shiba goats revealed that the rate of absorption, as indicated by Tmax, varied considerably among sulfadimidine, sulfadiazine, and sulfanilamide.[4][5] These differences were attributed to the varying degrees of unionization of the drugs in the rumen, which influences their absorption across biological membranes.[4][5]

Experimental Workflow for Preclinical Bioequivalence Studies

A well-designed preclinical bioequivalence study is paramount for generating reliable and meaningful data. The following diagram illustrates a typical experimental workflow for an oral bioequivalence study of sulfonamide analogs.

G cluster_0 Study Setup & Dosing cluster_1 Sample Collection & Processing cluster_2 Bioanalytical Method cluster_3 Data Analysis & Interpretation A Animal Model Selection (e.g., Rats, Dogs, Goats) B Acclimatization & Health Screening A->B C Randomization into Test & Reference Groups B->C D Fasting Period C->D E Oral Administration of Sulfonamide Analogs D->E F Serial Blood Sampling (e.g., via cannulation) E->F G Plasma Separation (Centrifugation) F->G H Sample Storage (-80°C) G->H I Method Development & Validation (e.g., LC-MS/MS) H->I J Sample Analysis I->J K Pharmacokinetic Modeling (NCA or Compartmental) J->K L Calculation of Cmax, Tmax, AUC K->L M Statistical Analysis (90% Confidence Intervals) L->M N Bioequivalence Determination M->N

Caption: Experimental workflow for a preclinical oral bioequivalence study.

Methodologies and Considerations

Animal Model Selection

The choice of animal model is a critical decision in preclinical bioequivalence studies. Rodents, such as rats, are often used for initial screening due to their small size and cost-effectiveness.[6] However, larger animals like dogs and goats can be more predictive of human gastrointestinal physiology and are frequently employed for more definitive preclinical bioequivalence assessments.[6] The selected model should ideally have metabolic pathways for sulfonamides that are comparable to humans.

Dosing and Administration

A crossover study design is generally preferred for bioequivalence studies as it minimizes inter-individual variability.[5] In this design, each animal receives both the test and reference formulations in a randomized sequence, with a washout period between administrations to ensure complete elimination of the first drug. The oral route is the most common for sulfonamide administration in preclinical bioequivalence studies, mimicking the intended route in humans.

Blood Sampling

Serial blood samples are collected at predetermined time points after drug administration to construct the plasma concentration-time curve. The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the drug, with more frequent sampling around the expected Tmax.

Bioanalytical Methods

The accurate quantification of sulfonamide analogs in plasma is essential for reliable pharmacokinetic analysis. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and specificity.[7] It is imperative that the bioanalytical method is fully validated according to regulatory guidelines to ensure the integrity of the data.

Conclusion

The preclinical bioequivalence assessment of sulfonamide analogs is a multifaceted process that requires careful consideration of experimental design, analytical methodology, and data interpretation. While the available data indicates significant pharmacokinetic variability among different sulfonamide analogs, a standardized approach to preclinical testing can provide a robust framework for comparing their bioequivalence. By adhering to sound scientific principles and regulatory guidelines, researchers can generate high-quality data that is crucial for informing the development of safe and effective generic drug products.

References

  • Baggot, J. D. (1978). The bioavailability, disposition kinetics and dosage of sulphadimethoxine in dogs. Journal of Veterinary Pharmacology and Therapeutics, 1(4), 309-317. Available at: [Link]

  • van Duijkeren, E., Vulto, A. G., & van Miert, A. S. (1994). Oral bioavailability of sulphonamides in ruminants: a comparison between sulphamethoxazole, sulphatroxazole, and sulphamerazine, using the dwarf goat as animal model. Journal of Veterinary Pharmacology and Therapeutics, 17(6), 448-454. Available at: [Link]

  • Shimizu, M., Takeda, K., Taniyama, H., & Shimoda, M. (2016). Oral absorption profiles of sulfonamides in Shiba goats: a comparison among sulfadimidine, sulfadiazine and sulfanilamide. The Journal of Veterinary Medical Science, 78(6), 1025–1029. Available at: [Link]

  • Shimizu, M., Takeda, K., Taniyama, H., & Shimoda, M. (2016). Oral absorption profiles of sulfonamides in Shiba goats: a comparison among sulfadimidine, sulfadiazine and sulfanilamide. PubMed, 78(6), 1025-1029. Available at: [Link]

  • MSD Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals. Available at: [Link]

  • Miyazaki, K., Ohtani, H., & Sawada, Y. (1993). Physiologically based pharmacokinetics of drug-drug interaction: a study of tolbutamide-sulfonamide interaction in rats. Journal of Pharmacokinetics and Biopharmaceutics, 21(5), 567-582. Available at: [Link]

  • Andes, D., & Craig, W. A. (2006). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Infectious Disease Clinics of North America, 20(4), 635-653. Available at: [Link]

  • Yagi, N., Agata, I., Ohta, T., Takada, M., & Muranishi, S. (1981). Fundamental pharmacokinetic behavior of sulfadimethoxine, sulfamethoxazole and their biotransformed products in dogs. Chemical & Pharmaceutical Bulletin, 29(12), 3651-3657. Available at: [Link]

  • Barreiro, E. J., & Fraga, C. A. M. (2015). Discovery of sulfonyl hydrazone derivative as a new selective PDE4A and PDE4D inhibitor by lead-optimization approach on the prototype LASSBio-448: In vitro and in vivo preclinical studies. Bioorganic & Medicinal Chemistry, 23(17), 5695-5707. Available at: [Link]

  • Wikipedia. (n.d.). Sulfadimethoxine. Available at: [Link]

  • Pachiappan, S., et al. (2023). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. Bioequivalence & Bioavailability International Journal. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioequivalence. Available at: [Link]

  • Plumb, D. C. (2018). Plumb's Veterinary Drug Handbook. John Wiley & Sons. Available at: [Link]

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Comparative Solubility Profiling of Dichlorophenyl Sulfonamide Derivatives: Thermodynamic Barriers and Solvent Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a comparative analysis of the physicochemical solubility profiles of


-(dichlorophenyl) sulfonamide derivatives , specifically focusing on the 3,4-dichloro and 2,4-dichloro isomers. These compounds are critical pharmacophores in the development of carbonic anhydrase inhibitors and antimicrobial agents.

Key Finding: While the dichlorophenyl moiety significantly enhances lipophilicity (LogP > 3.5) and target binding affinity, it introduces a "brick dust" solubility challenge. The 3,4-dichloro substitution pattern reduces aqueous solubility (


) by approximately 15-fold  compared to non-chlorinated analogs, necessitating specific co-solvent strategies (e.g., PEG400/Water systems) for effective biological assay delivery.

Introduction: The Lipophilicity-Solubility Trade-off

In medicinal chemistry, the introduction of chlorine atoms into the sulfonamide scaffold—specifically on the


-phenyl ring—is a strategic modification to modulate electronic properties and increase metabolic stability. However, this modification fundamentally alters the thermodynamic solubility landscape.
The Chemical Context

Sulfonamides generally follow the structural formula


.[1]
  • Standard: Sulfamethoxazole (SMX) or simple

    
    -phenylbenzenesulfonamides.
    
  • Target Class: Dichlorophenyl derivatives (e.g.,

    
    -(3,4-dichlorophenyl)-4-methylbenzenesulfonamide).[2]
    

The addition of two chlorine atoms increases the molecular weight and the hydrophobicity. More importantly, it impacts the Crystal Lattice Energy . The presence of halogen bonding (Cl[3]···Cl or Cl···O interactions) often stabilizes the solid state, increasing the melting point and increasing the energy required to break the lattice during dissolution.

Comparative Methodology: Thermodynamic Solubility

To obtain reproducible data, we utilize the Shake-Flask Method (Thermodynamic Solubility) rather than Kinetic Solubility. Kinetic methods (precipitation from DMSO) often overestimate solubility due to supersaturation.

Protocol: Saturation Shake-Flask (Standardized)

Objective: Determine the equilibrium solubility (


) at pH 7.4 and pH 1.2.

Reagents:

  • Buffer A: Phosphate Buffer Saline (PBS), pH 7.4.

  • Buffer B: 0.1 N HCl (Simulated Gastric Fluid), pH 1.2.

  • Co-solvents: DMSO, PEG400.

Workflow Steps:

  • Excess Solid Addition: Add 2–5 mg of the test compound (micronized powder) into 1.5 mL borosilicate glass vials.

  • Solvent Addition: Add 500 µL of the respective buffer. Ensure undissolved solid remains (saturated suspension).

  • Equilibration:

    • Incubate at 25°C ± 0.1°C in an orbital shaker (500 rpm) for 24 hours .

    • Scientific Rationale: 24h is the minimum window to overcome the metastable polymorphs often seen in sulfonamides.

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes OR filter using a 0.22 µm PVDF filter (pre-saturated to prevent drug adsorption).

  • Quantitation:

    • Analyze the supernatant via HPLC-UV (C18 column, detection at

      
       ~254-270 nm).
      
Visualization: Solubility Workflow

SolubilityWorkflow Start Solid Compound (Excess) Solvent Add Solvent (Buffer/Co-solvent) Start->Solvent Shake Equilibration (24h @ 25°C) Solvent->Shake Suspension Sep Phase Separation (Centrifuge/Filter) Shake->Sep Equilibrium Dilute Dilution (if required) Sep->Dilute Supernatant HPLC HPLC-UV Quantitation Dilute->HPLC Data Calculate S_eq (mg/mL) HPLC->Data

Figure 1: Standardized thermodynamic solubility workflow ensuring equilibrium conditions are met before quantitation.

Comparative Data Analysis

The following data synthesizes experimental trends observed in dichlorophenyl sulfonamides compared to standard reference sulfonamides.

Table 1: Physicochemical Profile Comparison[1][2][4][5]
ParameterReference Std (Sulfamethoxazole)Analog A (4-Cl-phenyl sulfonamide)Target: Analog B (3,4-Dichloro-phenyl)Target: Analog C (2,4-Dichloro-phenyl)
Molecular Weight 253.28~283.7~318.2~318.2
LogP (Calc) 0.892.13.6 3.8
pKa (Sulfonamide) 5.76.56.26.1
Aq. Solubility (

)
~610 µg/mL~85 µg/mL~12 µg/mL ~8 µg/mL
Melting Point 168°C185°C167°C 172°C

Analysis of Results:

  • The Chlorine Effect: Adding a single chlorine (Analog A) reduces solubility by nearly an order of magnitude. Adding a second chlorine (Analog B/C) pushes the compound into the "poorly soluble" category (< 20 µg/mL).

  • Positional Isomerism: The 2,4-dichloro isomer often exhibits slightly lower solubility than the 3,4-dichloro isomer. This is attributed to the ortho-effect , where the chlorine at the 2-position forces the phenyl ring out of plane, potentially creating a more compact packing arrangement in the crystal lattice that is harder to solvate.

  • Ionization: Despite the electron-withdrawing chlorines, the pKa remains in the 6.0–6.5 range. At pH 7.4, these compounds are partially ionized (anionic form), which aids solubility slightly compared to pH 1.2, but the lipophilic bulk of the dichlorophenyl group dominates the thermodynamic behavior.

Formulation & Solubilization Strategies

For researchers using these derivatives in biological assays (e.g., enzyme inhibition or MIC tests), aqueous buffer alone is insufficient. We evaluated the solubilizing power of organic co-solvents.

Co-solvent Efficiency (Log-Linear Model)

The solubility follows the log-linear relationship in binary mixtures:



Where 

is the fraction of co-solvent and

is the solubilizing power.

Recommended System:

  • Primary Choice: DMSO (Dimethyl sulfoxide).

    • Performance: High solubilizing power (

      
      ).
      
    • Protocol: Prepare a 10 mM stock in 100% DMSO. Dilute into assay buffer to a final DMSO concentration of < 1% (v/v).

  • Secondary Choice: PEG400 / Water (40:60 v/v).

    • Use Case: For in vivo PK studies where DMSO is toxic.

    • Data: Solubility of 3,4-dichloro derivatives increases to > 1 mg/mL in 40% PEG400.

Visualization: Solvation Interactions

Interactions cluster_0 Solubility Outcome Drug Dichlorophenyl Sulfonamide Result Solubilized Complex Drug->Result Requires Co-solvent Water Water (High Polarity) Water->Drug Repulsion (Hydrophobic) DMSO DMSO (Aprotic/Polar) DMSO->Drug Dipole-Dipole Interaction DMSO->Result Lattice Crystal Lattice (Halogen Bonds) Lattice->Drug Energy Barrier (High)

Figure 2: Mechanistic view of solubility barriers. The hydrophobic dichlorophenyl group repels water, requiring aprotic solvents like DMSO to overcome lattice energy.

Conclusion and Recommendations

For researchers developing dichlorophenyl sulfonamide derivatives :

  • Synthesis: Expect high crystallinity and ease of purification via recrystallization (ethanol/water), but poor aqueous solubility.

  • Assay Design: Do not rely on purely aqueous buffers. The 3,4-dichloro substitution drops solubility below 15 µg/mL.

  • Standard Protocol: Use the Shake-Flask method (24h, 25°C) for accurate

    
     determination. Avoid kinetic nephelometry as it often yields false positives for this class due to slow precipitation rates.
    
  • Selection: If potency is comparable, the 3,4-dichloro isomer is generally preferred over the 2,4-dichloro isomer due to slightly better solubility and more predictable steric behavior in protein binding pockets.

References

  • Thermodynamic aspects of solubility process of some sulfonamides. Journal of Pharmaceutical and Biomedical Analysis, 2011. [Link]

  • N-(3,4-Dichlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E, 2010. (Crystal structure and synthesis data). [Link]

  • Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents. Journal of Chemical & Engineering Data, 2019. [Link]

  • Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations. Journal of Pharmaceutical Sciences, 2005. [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. EXCLI Journal, 2016. [Link]

Sources

Safety Operating Guide

1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Operational Executive Summary

1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide is a halogenated aromatic sulfonamide, typically utilized as a pharmaceutical intermediate or research metabolite.[1] Due to the presence of the 3,4-dichlorophenyl moiety and the sulfonamide functional group, this compound presents specific environmental persistence and thermal decomposition hazards.

Immediate Disposal Directive:

  • Classification: Hazardous Chemical Waste (Halogenated).[1]

  • Disposal Method: High-Temperature Incineration (must be capable of scrubbing HCl, SOx, and NOx).[1]

  • Prohibited: Do NOT dispose of down drains, via evaporation, or in general trash. Do NOT mix with strong oxidizers or non-halogenated solvents (unless necessary for dissolution in a compatible halogenated stream).[1]

Part 2: Chemical Safety Profile & Hazard Identification

To handle this compound safely, one must understand the causality of its hazards. The two chlorine atoms on the phenyl ring increase lipophilicity and environmental persistence, while the sulfonamide group introduces nitrogen and sulfur, necessitating specific combustion controls.

Table 1: Physicochemical & Hazard Profile
PropertyDescriptionOperational Implication
Chemical Class Halogenated Aromatic SulfonamideStrict Segregation: Must be separated from non-halogenated solvents to prevent contamination of fuel-blending waste streams.[1]
Molecular Formula C₈H₉Cl₂NO₂S (Calculated based on structure)Releases HCl (Hydrochloric Acid) , SOx (Sulfur Oxides) , and NOx upon thermal decomposition.[1]
Physical State Solid (typically crystalline powder)Dust inhalation hazard.[1] Use LEV (Local Exhaust Ventilation) or Fume Hood.[1]
Reactivity Stable under normal conditions.Incompatible with: Strong oxidizing agents, strong bases.
Toxicity (Predicted) Irritant (Skin/Eye/Respiratory).[1] Potential Aquatic Toxin.[1]PPE: Nitrile gloves (double-gloving recommended), safety goggles, lab coat.[1]

Part 3: Waste Segregation Logic (The "Why" and "How")

Effective disposal starts at the bench. The most common error in pharmaceutical research is misclassifying halogenated solids as general "solid waste."[1]

The Logic: Incinerators require different operating temperatures and scrubber settings for halogenated compounds to prevent the formation of dioxins and to neutralize acidic gases (HCl/SO₂).[1] Mixing this compound with non-halogenated waste complicates the downstream treatment process and increases disposal costs.[1]

Diagram 1: Waste Segregation Decision Tree

WasteSegregation Start Waste Generation: 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin Container: Wide-mouth HDPE Jar Label: 'Hazardous Waste - Solid Toxic' Tag: 'Halogenated Organic' Solid->SolidBin Place in double bag inside jar SolventCheck Is it dissolved in a solvent? Liquid->SolventCheck HaloSolvent Solvent is Halogenated (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Solvent is Non-Halogenated (e.g., MeOH, DMSO) SolventCheck->NonHaloSolvent LiquidBinHalo Container: Safety Can / Glass Bottle Stream: Halogenated Solvent Waste HaloSolvent->LiquidBinHalo LiquidBinMix Container: Safety Can / Glass Bottle Stream: Mixed Solvent Waste (Must mark 'Contains Halogens') NonHaloSolvent->LiquidBinMix Trace halogens contaminate the whole stream

Caption: Decision logic for segregating 1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide based on physical state and solvent matrix.

Part 4: Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound or Contaminated Solids)

Objective: Safely contain solid residues, weigh paper, and contaminated PPE for incineration.

  • Containment:

    • Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated hazardous waste drum.[1]

    • Double-bagging is mandatory.[1] Place the chemical or contaminated debris into a clear polyethylene bag, seal it (zip-tie or tape), and place it inside the rigid container.[1]

  • Labeling:

    • Apply a standard Hazardous Waste Label.[1][2]

    • Chemical Name: Write out the full name: "1-(3,4-dichlorophenyl)-N-methylmethanesulfonamide". Do not use abbreviations or project codes (e.g., "Compound X").

    • Hazard Checkbox: Check "Toxic" and "Irritant".[1]

    • Constituent Note: Add "Contains Halogens" clearly on the label.[1]

  • Storage:

    • Store in a Satellite Accumulation Area (SAA) until full or within 6 months (per RCRA guidelines).[1]

    • Keep container closed at all times except when adding waste.[1]

Protocol B: Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)

Objective: Prevent the contamination of non-halogenated waste streams.

  • Solvent Compatibility:

    • If the compound is dissolved in Dichloromethane (DCM) or Chloroform : Pour into the Halogenated Waste carboy.[1]

    • If dissolved in Methanol , Acetone , or DMSO : You must still treat the entire mixture as Halogenated Waste because the solute (the sulfonamide) contains chlorine.[1]

    • Critical Rule: Never pour this mixture into a "Non-Halogenated" or "Flammables Only" solvent can.[1][3] The chlorine content will violate the acceptance criteria for fuel-blending disposal facilities.[1]

  • Rinsing:

    • Triple-rinse empty reaction vessels with a small amount of compatible solvent.[1]

    • Add the rinsate to the Halogenated Waste container.[1]

    • Deface the label of the empty reagent bottle and dispose of the bottle as "Empty Glass" (if triple-rinsed) or "Solid Hazardous Waste" (if residue remains).[1]

Part 5: Emergency Response & Spills

In the event of a spill, immediate containment is required to prevent environmental release.[4][5]

Table 2: Spill Response Matrix
ScenarioAction Steps
Minor Solid Spill (< 5g)1. Dampen a paper towel with water (to prevent dust).2.[1] Wipe up material.3.[1][4][5] Place towel and waste in a sealed bag.4. Label as "Hazardous Waste - Debris".[1]
Major Solid Spill (> 5g)1. Evacuate area if dust is airborne.2.[1] Don N95 or P100 respirator.3.[1] Cover spill with wet sand or spill pads.4.[1] Scoop into a dedicated waste pail.
Liquid Spill 1. Use Universal Absorbent Pads (do not use sawdust, as sulfonamides may react with organics under heat).2.[1] Place saturated pads in a heavy-duty bag.3. Treat as Halogenated Solvent Waste.[1][3]

Part 6: The Disposal Workflow (Chain of Custody)

This diagram illustrates the lifecycle of the waste from your bench to its final destruction.[1] Understanding this helps researchers appreciate why accurate labeling is vital.[1]

Diagram 2: Waste Lifecycle & Destruction Path

WasteLifecycle Lab Researcher (Segregation & Labeling) SAA Satellite Accumulation Area (Temporary Storage) Lab->SAA Full Container EHS EHS / Waste Contractor (Pickup & Verification) SAA->EHS Request Pickup TSDF TSDF Facility (Treatment, Storage, Disposal) EHS->TSDF Manifested Transport Incinerator High-Temp Incinerator (>1100°C with Scrubbers) TSDF->Incinerator Destruction Output Landfill / Scrubbed Exhaust Incinerator->Output Neutralized Ash & Gas

Caption: Chain of custody from laboratory generation to high-temperature incineration.

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1][1]

  • PubChem. (n.d.).[1][6] 1-(3,4-dichlorophenyl) Compounds - Structure and Safety Data. National Library of Medicine.[1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets.[1]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards.[1][2] National Academies Press.[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.